Product packaging for Magnesium aluminum phosphate(Cat. No.:)

Magnesium aluminum phosphate

Cat. No.: B13811496
M. Wt: 384.81 g/mol
InChI Key: LJLOZXXFSODVGF-UHFFFAOYSA-E
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Description

Magnesium aluminum phosphate is an inorganic compound of significant interest in materials research. Its naturally occurring mineral form, aldermanite, has the ideal formula Mg₅Al₁₂(PO₄)₄(OH)₂₂·32H₂O and occurs as minute, talc-like flakes . This compound is part of a broader class of aluminum and magnesium phosphates, which are widely utilized for their useful chemical properties. One key research application is in the role of a catalyst or catalyst component. For instance, composite materials incorporating magnesia, alumina, and aluminum phosphate with zeolites have been studied for their use in petroleum cracking processes to increase gasoline yield . Furthermore, synthetic variations, such as silver this compound, are investigated for their utility as antimicrobial agents and bulking agents in specialized formulations, highlighting the versatility of this chemical family . The compound's value in research also stems from its structural features. Aldermanite has defined unit cell parameters (a= 15.00 Å, b=8.330 Å, c= 26.60 Å) and a Z value of 2, making it a subject of interest in crystallographic and mineralogical studies . As a research chemical, this compound provides a valuable starting point for developing novel materials, catalysts, and inorganic compounds. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlMg3O12P3 B13811496 Magnesium aluminum phosphate

Properties

Molecular Formula

AlMg3O12P3

Molecular Weight

384.81 g/mol

IUPAC Name

aluminum;trimagnesium;triphosphate

InChI

InChI=1S/Al.3Mg.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q+3;3*+2;;;/p-9

InChI Key

LJLOZXXFSODVGF-UHFFFAOYSA-E

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3]

Origin of Product

United States

Advanced Synthesis Methodologies and Fabrication Techniques

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from aqueous or non-aqueous solutions under conditions of high temperature and pressure. These techniques facilitate the dissolution and recrystallization of materials that are otherwise sparingly soluble at ambient conditions. mdpi.com

The formation of magnesium aluminum phosphate (B84403) crystals under hydrothermal conditions follows a complex sequence of nucleation and growth. The process begins with the dissolution of magnesium, aluminum, and phosphate precursors in the solvent. As the temperature and pressure increase within the autoclave, the solubility of the precursors is enhanced, leading to a supersaturated solution.

Nucleation: At a critical level of supersaturation, nucleation occurs, which is the formation of stable, minute crystalline entities. This can happen homogeneously throughout the solution or heterogeneously on existing surfaces. The rate of nucleation is a critical factor that influences the final crystal size and distribution.

Crystal Growth: Following nucleation, the crystal growth phase commences. This involves the transport of solute molecules or ions from the bulk solution to the surface of the nuclei. wiley-vch.de These growth units then diffuse across the surface and integrate into the crystal lattice at energetically favorable sites, such as kinks and steps on the crystal surface. wiley-vch.de The growth can proceed through different mechanisms, including spiral growth originating from screw dislocations or layer-by-layer growth via two-dimensional nucleation on the crystal faces. wiley-vch.de At high supersaturation levels, growth may become more adhesive, leading to less defined crystal morphologies. wiley-vch.de

The specific reaction mechanism for magnesium aluminum phosphate in a hydrothermal environment involves the reaction of dissolved Mg²⁺, Al³⁺, and PO₄³⁻ ions. The formation of the final crystalline product is often preceded by the formation of intermediate, sometimes amorphous, phases which then transform into the stable crystalline form over time. mdpi.comrsc.org

The physicochemical parameters of the hydrothermal process exert a profound influence on the characteristics of the synthesized this compound.

Temperature: Temperature is a critical parameter that affects both reaction kinetics and thermodynamics. Higher temperatures generally accelerate the dissolution of precursors and the rate of crystal growth. mdpi.com This can lead to the formation of larger and more well-defined crystals. mdpi.comnih.gov However, excessively high temperatures might promote the formation of undesirable phases or lead to rapid, uncontrolled precipitation. mdpi.com For instance, in related phosphate systems, temperature has been shown to significantly impact grain size and crystallinity without necessarily altering the fundamental crystal phase. mdpi.comnih.gov Thermodynamic calculations in similar hydrothermal systems show that a minimum temperature is often required to favor the formation of certain crystalline products. mdpi.com

Pressure: In a closed hydrothermal system, pressure is dependent on the temperature and the degree of filling of the autoclave. Pressure influences the solubility of the reactants and can affect the stability of different crystalline phases. While its effect is often coupled with temperature, controlling pressure independently can provide another lever for tuning the final product's properties.

Reaction Duration: The duration of the hydrothermal treatment is crucial for achieving phase purity and desired morphology. Insufficient reaction time may result in an incomplete reaction, yielding amorphous materials or a mixture of phases. researchgate.net As the reaction time extends, a transformation from intermediate phases to the final stable crystalline product can occur. mdpi.com Prolonged reaction times generally lead to an increase in crystal size and perfection through processes like Ostwald ripening, where larger crystals grow at the expense of smaller ones. However, extended durations might also lead to the formation of more stable, but potentially less desired, phases.

The table below summarizes the general effects of these parameters on the synthesis of crystalline phosphates, based on findings from related material systems.

ParameterEffect on Phase PurityEffect on Morphology
Temperature Can promote the formation of the desired crystalline phase over metastable intermediates. Very high temperatures may lead to different, stable phases.Higher temperatures generally lead to larger, more well-defined crystals and increased grain size. mdpi.comnih.gov
Pressure Influences the stability range of different crystalline phases.Can affect crystal habit and the formation of specific polymorphs.
Reaction Duration Longer durations allow for the completion of reactions and transformation to the stable phase, increasing purity.Leads to increased crystal size and can influence the final crystal shape through controlled growth. researchgate.netresearchgate.net

Sol-Gel and Wet Chemical Synthesis Protocols

Sol-gel and other wet chemical methods, such as co-precipitation, offer versatile routes to synthesize this compound with high purity and homogeneity at relatively low temperatures. nih.gov

Co-precipitation is a widely used technique that involves the simultaneous precipitation of magnesium and aluminum hydroxides or phosphates from a solution containing their respective salts. ias.ac.in The key to successful co-precipitation is to maintain uniform conditions to ensure a homogeneous distribution of the cations in the resulting precipitate.

Precursor Selection: The choice of precursors is critical. Commonly used starting materials include water-soluble salts like nitrates (e.g., magnesium nitrate, aluminum nitrate) and chlorides. mdpi.comthaiscience.info The selection of the precipitating agent, such as ammonium (B1175870) hydroxide (B78521), ammonium bicarbonate, or urea (B33335), is also important as it influences the pH of the reaction and the nature of the precipitate. thaiscience.info For phosphate incorporation, phosphoric acid or phosphate salts are added to the precursor solution.

Control of Precipitation Conditions: To achieve a stoichiometric and homogeneous product, careful control of parameters like pH, temperature, and the rate of addition of the precipitant is essential. ias.ac.in Maintaining a constant pH during precipitation is crucial to avoid the sequential precipitation of different metal hydroxides, which have different solubility products. This is often achieved by the simultaneous addition of the metal salt solution and the precipitating agent to a reaction vessel under vigorous stirring. ias.ac.in The temperature of the precipitation reaction can also affect the nature and crystallinity of the precipitate.

For instance, in the synthesis of magnesium aluminate spinel, using urea as a precipitant leads to a platelet-like hydrotalcite precursor, while ammonium bicarbonate yields a low crystalline phase. thaiscience.info The molar ratio of the precursors in the initial solution is set to match the stoichiometry of the desired final product. thaiscience.info

In the sol-gel process, a "sol" (a colloidal suspension of solid particles in a liquid) is formed through the hydrolysis and condensation of precursors. This sol is then converted into a "gel," which is a three-dimensional solid network enclosing the liquid phase.

Gelation: The transition from sol to gel, known as gelation, involves the formation of a continuous network of M-O-M (metal-oxygen-metal) bonds. The kinetics of gelation are influenced by factors such as the concentration of precursors, the water-to-precursor ratio, the pH (controlled by catalysts), and temperature. mdpi.com These parameters determine the structure of the resulting gel network, which can range from a dense, particulate structure to a more open, polymeric one.

Aging: After gelation, the gel is typically aged in its mother liquor for a period of time. During aging, several processes can occur:

Polycondensation: The condensation reactions continue, strengthening the gel network.

Syneresis: The gel network shrinks, expelling solvent from the pores.

Phase Transformation: Amorphous phases within the gel may begin to crystallize.

The aging process significantly impacts the microstructure of the final material. It can lead to an increase in the average pore size and a decrease in the specific surface area. The duration and temperature of aging are critical parameters that can be tuned to control the final porosity and crystallinity of the this compound. Subsequent drying and calcination steps are then used to remove the solvent and organic residues and to induce crystallization of the desired phase.

Solid-State Reaction Pathways and High-Temperature Processing

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to form the desired product. This method is a traditional and straightforward approach for producing many inorganic materials.

The synthesis of this compound via this route would typically involve the intimate mixing of fine powders of magnesium oxide (or a precursor like magnesium carbonate), aluminum oxide (or aluminum hydroxide), and a phosphate source such as ammonium dihydrogen phosphate. The homogeneity of the initial mixture is paramount for ensuring a complete reaction. This is often achieved by mechanical mixing or milling of the precursor powders.

The reaction proceeds through the diffusion of ions between the reacting particles at high temperatures. The general steps are:

Decomposition: Precursors like carbonates, hydroxides, or ammonium salts decompose at lower temperatures to form reactive oxides.

Reaction and Diffusion: At higher temperatures, the constituent oxides react. This is a diffusion-controlled process, and the reaction rate is highly dependent on temperature, particle size, and the contact area between particles.

Sintering: As the temperature increases further, sintering can occur, leading to the densification of the product and the growth of larger crystallites.

The reaction temperature and duration are key parameters. For example, solid-state reactions to form related complex oxides can occur at temperatures ranging from 150°C for templated synthesis to much higher temperatures for direct reactions. researchgate.net The formation of intermetallic phases in Al-Mg systems is favored at higher milling temperatures during mechanochemical solid-state synthesis. capes.gov.br Mechanical milling can also be employed to induce solid-state reactions at lower temperatures by creating intimate contact and defects in the reactants, a process known as mechanochemistry. rsc.org The final product's crystallinity, phase purity, and microstructure are directly controlled by the calcination temperature profile and the atmosphere used during the high-temperature processing.

Template-Assisted and Structure-Directing Agent Synthesis Strategies

The fabrication of microporous (< 2 nm) and mesoporous (2-50 nm) magnesium aluminum phosphates (MgAlPOs) is commonly achieved through template-assisted synthesis. This strategy utilizes structure-directing agents (SDAs), or templates, around which the inorganic framework of the phosphate material self-assembles. After the framework is formed, the template is removed, typically by calcination, leaving behind a porous structure with a controlled pore size and architecture.

The choice of template is a determining factor in the final structure of the material. Organic molecules such as amines and quaternary ammonium salts are often used to direct the formation of microporous frameworks. For example, triethylamine (B128534) and N,N-methyldicyclohexylamine have been successfully used as templates to produce phase-pure MgAlPO-5 with the AFI framework type. rsc.org The interaction between the charged or polar parts of the template molecule and the inorganic precursor species guides the polycondensation process to yield a specific crystalline structure. researchgate.net This method allows for the synthesis of materials with uniform micropores, which is essential for applications in catalysis and separations where shape selectivity is important.

The type of template used in the synthesis of MgAlPOs directly influences key material properties such as porosity, pore diameter, and specific surface area. Organic templates, in particular, offer a versatile means of controlling these characteristics.

Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can be used to synthesize mesoporous MgAlPOs with unusually large pore diameters. researchgate.net In one study, the use of SDS as a surfactant template resulted in a material with a large average pore diameter of 28.7 nm and a specific surface area of 52 m²/g. researchgate.net The mechanism involves the formation of micelles (the template) in the synthesis solution, around which the inorganic precursors organize. researchgate.net The size and shape of these micelles dictate the resulting pore structure.

Different organic templates can lead to different crystalline phases, even from the same chemical precursors. For instance, when synthesizing MgAlPO using the waste material struvite as a magnesium source, the use of triethylamine as a template led to contamination with a chabazite (B1143428) (CHA) phase. rsc.org However, switching the template to N,N-methyldicyclohexylamine allowed for the formation of a phase-pure AFI-type material. rsc.org This demonstrates the critical role of the template in directing the crystallization pathway. While not explicitly detailed for MgAlPO in the provided sources, inorganic templating strategies, such as using nanoparticles or porous carbons, are also employed in materials science to create hierarchical pore structures.

The following table summarizes the influence of different organic templates on the properties of magnesium aluminum phosphates.

Template / SDAMagnesium SourceResulting Phase / StructurePore DiameterSurface Area
Sodium Dodecyl Sulfate (SDS)Not SpecifiedMesoporous MgAlPO28.7 nm52 m²/g
TriethylamineStruvite (Waste Material)AFI with CHA contaminationNot SpecifiedNot Specified
N,N-methyldicyclohexylamineStruvite (Waste Material)Phase-pure AFINot SpecifiedNot Specified
N,N-methyldicyclohexylamineMagnesium AcetatePhase-pure AFINot SpecifiedNot Specified

Green Chemistry Approaches and Sustainable Synthesis Innovations

In line with the principles of green chemistry, recent innovations in the synthesis of this compound focus on sustainability by using biogenic or waste-derived precursors and environmentally benign solvents. This approach aims to reduce reliance on refined, unsustainable chemical feedstocks and minimize the use of hazardous organic solvents. rsc.orgrsc.org

A notable sustainable strategy is the use of struvite (MgNH₄PO₄·6H₂O), a mineral that can be recovered from nutrient-rich waste streams, as a biogenic and waste-derived precursor for magnesium. rsc.org Research has demonstrated that struvite can successfully replace conventional magnesium salts, like magnesium acetate, in the synthesis of microporous MgAlPO-5. rsc.org This not only repurposes a problematic waste material but also provides an alternative to primary raw materials. rsc.org Furthermore, the synthesis of related aluminum phosphate materials has been achieved using water as a solvent at room temperature, followed by microwave irradiation under solvent-free conditions, highlighting an environmentally friendly procedure. sapub.orgresearchgate.net

The field of biomineralization offers further green pathways. Various bacteria and fungi are known to naturally produce magnesium phosphate compounds. scielo.brresearchgate.net For example, fungi such as Penicillium chrysogenum and bacteria like Bacillus pumilus can generate magnesium phosphates, including struvite, from their metabolic processes. scielo.brresearchgate.net These biogenic routes operate under mild, ambient conditions and can produce crystalline materials. Leveraging these natural processes or using extracts from biological sources, such as phytic acid from plants, represents a promising frontier for the sustainable and environmentally benign fabrication of phosphate-based materials. scielo.brmdpi.com

Energy-Efficient Synthesis Pathways and Waste Minimization Strategies

The development of sustainable synthesis methodologies for advanced materials like this compound is a critical focus of modern materials science, aligning with the principles of green chemistry. Research efforts are increasingly directed towards pathways that not only reduce energy consumption but also minimize or repurpose waste streams, thereby enhancing the economic and environmental viability of the production process. Key strategies include the adoption of low-temperature synthesis routes and the valorization of waste materials as chemical precursors.

Low-Temperature and Solvent-Free Synthesis

Traditional synthesis of crystalline aluminophosphates often involves hydrothermal or solvothermal methods followed by high-temperature calcination to remove organic templates and induce crystallinity. For instance, a common procedure involves heating a precursor gel, followed by calcination at temperatures around 550 °C. rsc.org Energy-efficient alternatives aim to lower these temperature requirements or eliminate the need for solvents altogether.

Low-Temperature Decomposition: One promising energy-saving approach involves the thermal decomposition of specific precursors at significantly lower temperatures. A notable example, demonstrated in the synthesis of mesoporous magnesium phosphate, is the use of crystalline struvite (MgNH₄PO₄·6H₂O) as a starting material. nih.govrsc.org This method involves a gentle thermal treatment at temperatures between 70–250 °C. nih.govrsc.org During this process, structurally bound water and ammonia (B1221849) are released, transforming the precursor into a mesoporous amorphous magnesium phosphate. nih.govrsc.org This pathway is highly efficient as it operates at a fraction of typical calcination temperatures and the only by-products are water and ammonia. nih.gov

Mechanochemical Synthesis: Mechanochemistry represents a paradigm shift from traditional solvent-based methods. This technique uses mechanical energy, typically from ball milling, to induce chemical reactions directly in the solid state, often at room temperature. rsc.org This approach drastically reduces the energy consumption associated with heating solvents. Furthermore, by eliminating or significantly reducing the use of organic solvents, mechanochemical synthesis is an inherently low-waste process. nih.govorganic-chemistry.org It offers advantages such as faster reaction times compared to equivalent solution-based methods and the ability to work with reagents that have poor solubility. rsc.orgorganic-chemistry.org

The following table provides an overview of these energy-efficient and low-waste techniques.

Overview of Energy-Efficient & Low-Waste Synthesis Techniques

Synthesis MethodPrincipleEnergy Efficiency AspectWaste Minimization Aspect
Low-Temperature DecompositionThermal treatment of a precursor (e.g., struvite) at mild temperatures. nih.govrsc.orgOperates at low temperatures (70–250 °C), avoiding high-temperature calcination. nih.govrsc.orgGenerates only water and ammonia as by-products. nih.govrsc.org
Hydrothermal SynthesisCrystallization from an aqueous solution in a sealed, heated pressure vessel.Can be optimized to run at relatively low temperatures (e.g., 120 °C) for related phosphate materials. researchgate.netUses water as a solvent, avoiding volatile organic compounds.
Mechanochemical SynthesisInducing reactions via direct absorption of mechanical energy (e.g., ball milling). rsc.orgOften occurs at room temperature, eliminating the need for heating. rsc.orgSolvent-free or uses minimal liquid, drastically reducing chemical waste. nih.govorganic-chemistry.org

Waste Valorization Strategies

A key strategy for waste minimization is the repurposing of materials from waste streams as precursors for synthesis. This "waste-to-value" approach not only reduces the environmental burden of waste disposal but also decreases reliance on refined, virgin raw materials.

Struvite as a Magnesium Source: Magnesium-substituted microporous aluminophosphates (MgAlPOs) are typically synthesized using refined magnesium salts, such as magnesium acetate. rsc.org However, research has demonstrated the successful use of struvite as a viable and sustainable alternative source of magnesium. rsc.orgrsc.org Struvite is a mineral that precipitates from nutrient-rich waste streams, particularly at wastewater treatment plants. rsc.org Utilizing this recovered waste material replaces the need for conventional magnesium salts, contributing to a circular economy. rsc.orgrsc.org The synthesis of MgAlPO-5 has been successfully achieved using struvite, yielding a material with the desired Brønsted acidity for catalytic applications. rsc.org

Phosphate Recovery from Wastewater: Industrial wastewater, such as that from aluminum anodizing processes, can contain high concentrations of phosphates. nih.gov The addition of a magnesium source like magnesium oxide (MgO) to this wastewater can be used to selectively precipitate and recover phosphates in the form of magnesium phosphate compounds. nih.gov This process simultaneously treats an industrial effluent by removing phosphate pollutants while generating a potentially reusable material, thus preventing waste generation at the source. nih.gov

The table below compares the synthesis of MgAlPO-5 using a conventional magnesium source versus a waste-derived source.

Comparison of Precursors for MgAlPO-5 Synthesis

ParameterConventional MethodWaste Valorization Method
Magnesium SourceMagnesium Acetate rsc.orgStruvite (MgNH₄PO₄·6H₂O) rsc.orgrsc.org
Source TypeRefined chemical feedstock rsc.orgRecovered waste material from nutrient-rich streams rsc.org
TemplateN,N-methyldicyclohexylamine (MDCHA) rsc.orgN,N-methyldicyclohexylamine (MDCHA) rsc.org
Synthesis ConditionsGel preparation followed by hydrothermal treatment and calcination (e.g., 550 °C) rsc.orgSimilar gel preparation and crystallization conditions rsc.orgrsc.org
Resulting ProductPhase-pure MgAlPO-5 (AFI framework) rsc.orgPhase-pure MgAlPO-5 (AFI framework) under optimized conditions rsc.org
Key AdvantageWell-established, high purity.Sustainable, utilizes a waste stream, reduces reliance on virgin materials. rsc.orgrsc.org

Structural Elucidation and Crystallographic Analysis

Crystalline Phases, Polymorphism, and Phase Transitions

Magnesium aluminum phosphate (B84403) can exist in various crystalline forms, exhibiting polymorphism and undergoing phase transitions under different temperature and pressure conditions. A notable example is the compound MgAlPO₄O, which is a thermal decomposition product of the mineral lazulite, MgAl₂(PO₄)₂(OH)₂. geoscienceworld.orgschweizerbart.de

The room-temperature form, designated as the β″-polymorph, undergoes a reversible, isosymmetric phase transition to a non-quenchable α′-polymorph at 758 K (485 °C). schweizerbart.de This transition is characterized by a volume reduction and a switching of bonds between the magnesium ions and coordinating oxygen atoms. schweizerbart.de The structures of both polymorphs are closely related, built from layers of AlO₄ and PO₄ tetrahedra and sheets of five-fold coordinated magnesium ions. geoscienceworld.org

The crystallographic parameters of the β″ and α′ polymorphs of MgAlPO₄O have been determined through single-crystal X-ray diffraction studies. Both polymorphs crystallize in the monoclinic system with the space group P2₁/c. geoscienceworld.org This space group indicates a primitive unit cell with a twofold screw axis and a glide plane perpendicular to the b-axis. The monoclinic system is defined by vectors of unequal lengths with two pairs of vectors being perpendicular while the third pair makes an angle other than 90°. geoscienceworld.orgthermofisher.com

The determination of these parameters is fundamental for indexing powder diffraction data and for the complete structural solution of the material. diva-portal.org The unit cell parameters for the two polymorphs of MgAlPO₄O are detailed in the interactive table below.

PolymorphTemperaturea (Å)b (Å)c (Å)β (°)
β″-MgAlPO₄ORoom Temp.7.2387.3787.399120.3
α′-MgAlPO₄O550 °C7.1997.2337.291119.5

Data sourced from a 2007 study on the polymorphism and thermochemistry of MgAlPO₄O. geoscienceworld.org

The study of structural defects, such as point defects (vacancies, interstitials), dislocations, and disorder, is essential for understanding a material's real-world properties. However, based on the available scientific literature, there is limited specific research focused on the identification and characterization of structural defects and disorder within the crystal lattice of magnesium aluminum phosphate compounds. While general studies on defects in crystalline materials exist, detailed investigations into how these imperfections manifest in the MgAlPO system and influence its properties are not extensively documented. researchgate.netacs.orgscispace.comnih.govnih.gov

Advanced Spectroscopic Investigations of Local Atomic Environments

Spectroscopic techniques provide invaluable insight into the local atomic environments, functional groups, and surface chemistry of materials, complementing the long-range structural information from diffraction methods.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to identify functional groups by probing the vibrational modes of a molecule. researchgate.net The spectra of phosphate-containing minerals are typically characterized by distinct regions corresponding to the stretching and bending vibrations of the PO₄³⁻ tetrahedra.

The primary vibrational modes of the phosphate group (PO₄³⁻) are:

ν₁ (symmetric stretching): Typically observed as a strong, sharp band in the Raman spectrum. For lazulite, this appears around 1060 cm⁻¹. unito.itresearchgate.net In infrared spectra of similar minerals, ν₁ modes are found between 997 and 1007 cm⁻¹. unito.it

ν₃ (antisymmetric stretching): These modes result in intense bands in the infrared spectrum and are also Raman active. For lazulite, multiple bands are observed between 1035 and 1154 cm⁻¹ in IR, and around 1102-1137 cm⁻¹ in Raman, attributed to the complex interactions within the crystal. unito.itresearchgate.net

ν₄ and ν₂ (bending modes): These vibrations occur at lower frequencies. For lazulite, ν₄ modes are assigned to Raman bands between 605 and 648 cm⁻¹, while ν₂ modes appear between 414 and 479 cm⁻¹. unito.itresearchgate.net

In this compound, the spectra would be further complicated by the vibrations of Al-O and Mg-O bonds. Al-O-P vibrations are known to occur in aluminophosphates, and strong bands between 312 and 398 cm⁻¹ in magnesium-containing phosphates are assigned to MgO stretching vibrations. ias.ac.inpreprints.org

The following interactive table summarizes the expected vibrational band assignments for this compound based on data from related compounds.

Vibrational ModeTypeExpected Wavenumber Range (cm⁻¹)Primary Spectroscopic Activity
P-O Stretchingν₁ Symmetric990 - 1060Raman (Strong)
P-O Stretchingν₃ Antisymmetric1030 - 1160IR (Strong), Raman
O-P-O Bendingν₄570 - 650Raman, IR
O-P-O Bendingν₂410 - 500Raman, IR
Mg-O Stretching310 - 400Raman (Strong)

Assignments are inferred from studies on lazulite and other magnesium/aluminum phosphates. unito.itias.ac.inresearchgate.net

Solid-state NMR spectroscopy is a powerful tool for probing the local coordination environment of specific nuclei. researchgate.net

²⁷Al and ³¹P NMR: Studies on magnesium phosphate materials modified by the incorporation of aluminum (denoted as MgAlP-x) provide direct insight into the local environments of aluminum and phosphorus. nih.gov

²⁷Al MAS-NMR spectra of these materials typically show two distinct peaks, which are characteristic of aluminum in different coordination environments. A peak in the range of -10 to -15 ppm is assigned to octahedrally coordinated aluminum (AlO₆), while a peak around 38 to 42 ppm corresponds to tetrahedrally coordinated aluminum (AlO₄). nih.govscilit.com

³¹P MAS-NMR spectra of calcined magnesium phosphate show a single peak around -0.4 ppm. nih.gov Upon incorporation of aluminum, additional overlapping signals appear, indicating the presence of different phosphorus structural configurations and oxygen environments due to the formation of P-O-Al linkages. nih.gov The chemical shifts vary depending on the degree of aluminum incorporation. nih.gov

²⁵Mg NMR: The ²⁵Mg nucleus is challenging to study due to its low natural abundance and quadrupolar nature, but studies at ultra-high magnetic fields have provided valuable data on magnesium compounds. researchgate.net In magnesium phosphates, ²⁵Mg chemical shifts are typically observed between 0 and 30 ppm relative to aqueous MgCl₂. researchgate.net While a comprehensive study combining all three nuclei on a single this compound compound is not readily available, the existing data allows for the characterization of the individual atomic environments.

The interactive table below summarizes the typical solid-state NMR chemical shifts for the nuclei in this compound and related materials.

NucleusCoordinationTypical Chemical Shift (δ) / ppmReference Compound/System
²⁷AlOctahedral (AlO₆)-10 to -15MgAlP-x nih.gov
²⁷AlTetrahedral (AlO₄)38 to 42MgAlP-x nih.gov
³¹PTetrahedral (PO₄)~ -0.4Calcined Mg₃(PO₄)₂ nih.gov
²⁵MgOctahedral (MgO₆)0 to 30Magnesium Phosphates researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. researchgate.net

For this compound, XPS analysis would focus on the core level spectra of Mg 2p, Al 2p, P 2p, and O 1s. While a dedicated study on a pure MgAlPO₄ compound is not prevalent, data from closely related materials like MgAl-layered double hydroxides (LDH) and various aluminum phosphates allow for a reliable estimation of the expected binding energies. researchgate.netxpsfitting.comresearchgate.netresearchgate.net

Mg 2p: The binding energy for Mg 2p in MgAl-LDH and magnesium oxides is consistently found around 49.4 - 50.8 eV , indicative of the Mg²⁺ oxidation state. xpsfitting.com

Al 2p: The Al 2p peak in MgAl-LDH and aluminum phosphates is typically observed around 74.1 - 75.3 eV , corresponding to the Al³⁺ oxidation state. nih.govxpsfitting.com

P 2p: For phosphate groups, the P 2p binding energy is found in the range of 133.0 - 134.5 eV . researchgate.netresearchgate.net

O 1s: The O 1s spectrum is often complex. In aluminum phosphates, distinct components can be resolved: a peak around 532.3 eV is assigned to oxygen in P-O-Al bonding environments, while a peak at a higher binding energy of ~533.7 eV is attributed to oxygen in P-O-P linkages. researchgate.net Oxygen in metal oxides (like MgO or Al₂O₃) typically appears at a lower binding energy around 531 eV. researchgate.net

This information confirms the expected +2 and +3 oxidation states for magnesium and aluminum, respectively, and provides insight into the surface bonding environment.

The interactive data table below summarizes the characteristic XPS binding energies for this compound.

Element (Core Level)Expected Binding Energy (eV)Inferred Oxidation State / Bonding Environment
Mg 2p49.4 - 50.8Mg²⁺
Al 2p74.1 - 75.3Al³⁺
P 2p133.0 - 134.5PO₄³⁻
O 1s~ 532.3P-O-Al
O 1s~ 533.7P-O-P

Binding energies are compiled from studies on MgAl-LDHs and aluminum phosphates and are referenced to adventitious carbon at 284.8 eV. researchgate.netnih.govresearchgate.netxpsfitting.comresearchgate.net

Diffraction Studies for Phase Identification and Structure Refinement

Diffraction techniques are fundamental in determining the crystalline nature and atomic structure of materials. By analyzing the patterns produced when X-rays or electrons interact with a material, detailed information about its crystal lattice and phase composition can be obtained.

Powder X-ray Diffraction (XRD) for Phase Analysis and Crystallinity Assessment

Powder X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and assessing the degree of crystallinity in a material. The XRD pattern of a crystalline substance is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ).

The crystallinity of a sample is indicated by the sharpness and intensity of the diffraction peaks. Sharp, well-defined peaks are characteristic of a highly crystalline material, while broad, diffuse peaks suggest a more amorphous or poorly crystalline nature. For example, the addition of magnesium to calcium phosphate systems has been shown to decrease the crystallinity, as evidenced by a reduction in the intensity of characteristic apatite diffraction peaks.

Phase Reference Code Key Diffraction Peaks (2θ)
MgHPO₄·3H₂OJCPDS No. 72-0023Data not available
Mg₃(PO₄)₂·5H₂OJCPDS No. 35-0329Data not available
Aluminum Phosphate (triclinic)ICDD 04-018-283727.32°, 29.74°, 32.74°, 39.31°, 44.69° mdpi.com

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Bond Distances

For a precise determination of the atomic arrangement within a crystal lattice, single-crystal X-ray diffraction is the gold standard. This technique provides detailed information on atomic coordinates, bond lengths, and bond angles, which are essential for a complete structural elucidation.

In such structures, the bond lengths and angles are critical for understanding the stability and properties of the compound. For instance, in aluminophosphate materials, typical bond lengths are in the range of 1.50–1.57 Å for P–O bonds and 1.69–1.76 Å for Al–O bonds. researchgate.net The O–P–O and O–Al–O bond angles typically range from 104–119° and 99–124°, respectively. researchgate.net

Bond Type Typical Bond Length (Å) Reference Compound
P-O1.53 - 1.55Mg₃(PO₄)₂ materialsproject.org
Mg-O1.96 - 2.15Mg₃(PO₄)₂ materialsproject.org
Al-O1.69 - 1.76AlPO₄-5 researchgate.net

This table provides typical bond lengths for related phosphate compounds due to the absence of specific data for this compound.

Electron Diffraction (SAED) and Microscopy Techniques (SEM, TEM) for Microstructural Details

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction patterns from specific, localized regions of a sample. This is particularly useful for identifying the crystal structure of individual nanoparticles or grains within a larger microstructure. The resulting diffraction pattern of spots or rings provides information about the crystal lattice and orientation of the selected area. In the study of magnesium-containing alloys, SAED patterns are used to confirm the presence of specific phases, such as Mg₁₇Al₁₂. chalcogen.ro

Microstructural Characterization and Porosity Analysis

The microstructure of a material, including its surface morphology, particle size, and porosity, plays a significant role in its physical and chemical properties. Electron microscopy techniques are powerful tools for visualizing these features at high resolution.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of materials. It provides high-resolution images that reveal details about particle shape, size, and aggregation.

In the analysis of synthesized magnesium phosphates, SEM images have shown the formation of nanoparticle clusters with sizes in the range of 1-3 µm. chalcogen.ro The morphology of these particles can vary, with some appearing as sphere-like shapes of non-uniform size. chalcogen.ro The surface of this compound-based materials can exhibit a range of features, from smooth to rough and even concaved spheres, depending on the synthesis conditions.

Material Observed Morphology Particle Size Range
Magnesium PhosphatesNanoparticle clusters, irregular sheets1-3 µm (clusters), 50-200 nm (nanoparticles) chalcogen.ro
Mg₂SiO₄Smooth, rough, and concaved spheresVaries with calcination temperature

This table summarizes the observed morphologies and particle sizes of related phosphate and silicate (B1173343) materials as examples.

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. TEM can reveal the shape and size of individual nanoparticles with great precision. For instance, TEM analysis of magnesium phosphate nanoparticles has shown them to be irregular in shape with sizes ranging from 20-200 nm. chalcogen.ro

High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of a material, providing direct evidence of its crystalline nature and allowing for the measurement of lattice spacings. This technique is invaluable for confirming the crystallographic information obtained from diffraction methods and for identifying defects within the crystal structure.

Nitrogen Physisorption (BET) for Specific Surface Area and Pore Size Distribution

Nitrogen physisorption is a standard analytical technique used to determine the textural properties of porous materials, such as this compound. The method relies on the physical adsorption of nitrogen gas molecules onto the surface of a solid at cryogenic temperatures (typically 77 K, the boiling point of nitrogen). By measuring the amount of nitrogen gas adsorbed over a range of relative pressures, an adsorption-desorption isotherm is generated. clays.org3p-instruments.com

Detailed Research Findings

Research into the textural properties of magnesium aluminophosphates (MgAlPO4) has revealed their potential as porous materials. Specific synthesis methods can be tailored to create materials with significant surface areas and defined pore structures.

One study focused on the synthesis of a magnesium-substituted aluminophosphate (MgAlPO4) molecular sieve using an anionic surfactant (sodium dodecyl sulphate) as a template. researchgate.net The characterization of this material confirmed the successful development of a mesoporous structure with a notable pore diameter, making it suitable for applications involving large organic molecules. researchgate.net The specific textural properties determined by nitrogen physisorption are detailed in the table below.

Textural Properties of Mesoporous MgAlPO4 Molecular Sieve

ParameterValue
BET Specific Surface Area52 m²/g
Pore Diameter28.7 nm

Data sourced from: ResearchGate. researchgate.net

The development of porosity is a key feature in related aluminophosphate materials as well. For instance, studies on Magnesium Aluminophosphate molecular sieves known as MAPO-11 have focused on creating a developed secondary porous structure to reduce diffusion limitations. researchgate.net While specific numerical data was not the focus of this particular study, it highlights the importance of hierarchical porosity in these materials. researchgate.net In a closely related parent material, AlPO-11, the use of different templates during synthesis has been shown to produce materials with significant secondary porosity. The analysis of an AlPO-11 sample synthesized with di-n-butylamine (DBA) as a template revealed a highly developed external surface and mesopore volume, attributed to the aggregation of small nanocrystals. nih.gov

Textural Properties of AlPO-11-DBA

ParameterValue
External Surface Area (SEX)138 m²/g
Mesopore Volume (Vmeso)0.20 cm³/g

Data sourced from: PMC. nih.gov

For context, related binary oxide compounds involving magnesium and aluminum also exhibit high surface areas, which are crucial when they are used as catalyst supports. For example, magnesium aluminate spinel (MgAl2O4) synthesized from layered double hydroxide (B78521) precursors can achieve a high BET specific surface area of approximately 193 m²/g. researchgate.net Other synthesis methods for Ni/MgAl2O4 catalysts have reported specific surface areas in the range of 220 to 243 m²/g, with pore sizes between 3.5 and 8.6 nm. mdpi.com

Formation Mechanisms and Thermochemical Pathways

Nucleation and Crystal Growth Kinetics of Magnesium Aluminum Phosphate (B84403)

The initial step in the formation of magnesium aluminum phosphate from a solution is nucleation, which is the spontaneous formation of tiny, stable crystalline entities. This is followed by crystal growth, where these nuclei systematically increase in size. The kinetics of these processes are critical in determining the final crystal size distribution, morphology, and purity.

The crystallization of this compound is significantly influenced by the degree of supersaturation, the pH of the solution, and the temperature at which the process occurs.

Supersaturation: As a primary driving force for crystallization, supersaturation dictates the rate of both nucleation and crystal growth. An increase in supersaturation generally leads to a higher nucleation rate, which can result in the formation of a larger number of smaller crystals. At very high supersaturations, the proliferation of new crystals may even supplant the growth of existing seed crystals nih.gov. The relationship between supersaturation and the growth rate of phosphate crystals can often be described by parabolic and power law models, which are indicative of a spiral growth mechanism nih.gov.

pH: The pH of the aqueous solution plays a crucial role in determining the speciation of phosphate ions (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the solubility of magnesium and aluminum hydroxides and phosphates. Phosphate speciation is highly dependent on pH, with H₂PO₄⁻ being dominant in acidic conditions (pH 2.15-7.20) and HPO₄²⁻ prevailing in more alkaline environments (pH 7.20-12.33) mdpi.com. The formation of magnesium phosphate coatings, for instance, is significantly affected by the pH of the electrolyte solution researchgate.net. Similarly, the solubility of aluminum phosphate is at its minimum around a pH of 4.5 usda.gov. Therefore, controlling the pH is essential for achieving the desired stoichiometry and phase of this compound.

Temperature: Temperature influences several key aspects of the crystallization process, including solute solubility, diffusion rates, and reaction kinetics. An increase in temperature generally increases the solubility of the constituent ions, thereby affecting the level of supersaturation. Temperature also impacts the kinetics of crystal nucleation and growth. For instance, in the formation of magnesium phosphate coatings, temperature has been found to be a more significant factor than pH in influencing the corrosion resistance of the resulting layer, with higher temperatures leading to the formation of larger and more continuous crystals researchgate.netmdpi.com. Studies on the precipitation of aluminum phosphate have shown that amorphous precursors crystallize into different phases (variscite and metavariscite at 100 °C, and berlinite (B1174126) at ≥ 150 °C) as the temperature increases wordpress.com.

The following table summarizes the general effects of these parameters on the crystallization of phosphate compounds, which can be extrapolated to this compound:

ParameterEffect on Nucleation RateEffect on Crystal Growth RateGeneral Impact on Crystal Size
Increasing Supersaturation IncreasesIncreasesTends to decrease due to higher nucleation rates
Varying pH Dependent on specific phosphate and metal ion species and their solubility minimaDependent on surface charge and ion availabilityAffects crystal phase and morphology
Increasing Temperature Generally increases (at a given supersaturation)Generally increasesCan lead to larger, more well-defined crystals

The presence of impurities and the deliberate introduction of additives can have a profound impact on the nucleation and growth of this compound crystals. These substances can alter the crystal habit, size, and even the crystalline phase by interacting with the crystal surfaces.

Impurities can act as either promoters or inhibitors of crystal growth. Some ions may be incorporated into the crystal lattice, causing strain and defects, while others may adsorb onto specific crystal faces, blocking growth in certain directions and thereby modifying the crystal morphology. For instance, in the context of coatings, organic and inorganic additives are often used to enhance the properties of phosphate films researchgate.net. The presence of certain additives can also influence the nucleation kinetics of phosphate coatings doaj.org. In industrial applications, additives are crucial for controlling the properties of materials; for example, in viscoelastic foams, flame retardant additives can alter the foam's morphology and physical properties mdpi.com.

Thermodynamic Stability and Phase Equilibria

The thermodynamic stability of this compound is a critical factor that governs its formation, dissolution, and long-term behavior in various environments. Understanding the phase equilibria helps in predicting the conditions under which the compound will form and remain stable.

CompoundFormulaKsp at ~25°C
Aluminum PhosphateAlPO₄6.3 x 10⁻¹⁹ uri.edu
Magnesium Ammonium (B1175870) PhosphateMgNH₄PO₄2.5 x 10⁻¹³ uri.eduaccessengineeringlibrary.com
Magnesium CarbonateMgCO₃3.5 x 10⁻⁸ uri.edu
Magnesium Hydroxide (B78521)Mg(OH)₂1.8 x 10⁻¹¹ uri.edu

Phase diagrams are graphical representations of the physical states of a substance under different conditions of temperature, pressure, and composition. While a specific phase diagram for the magnesium-aluminum-phosphate system is not widely published, the binary phase diagram for Mg-Al alloys shows the existence of several intermetallic compounds, such as Al₃Mg₂ and Al₁₂Mg₁₇, which are very brittle concordia.caresearchgate.netreddit.comresearchgate.net. At elevated temperatures, phosphate-bonded aluminum oxide ceramics have been observed to react with magnesium present in molten aluminum, indicating the potential for the formation of magnesium-containing phosphate phases researchgate.net.

Interactions with Aqueous Ions and Environmental Factors

In aqueous environments, this compound can interact with a variety of dissolved ions, which can influence its stability and surface chemistry. The adsorption of phosphate onto surfaces containing aluminum and magnesium is a well-studied phenomenon. The pH of the solution is a master variable, as it controls the surface charge of the solid and the speciation of the aqueous ions mdpi.com. For instance, in acidic conditions (pH < 6), layered double hydroxides containing magnesium and aluminum may partially dissolve, releasing Mg²⁺ and Al³⁺ ions that can then interact with phosphate in the solution mdpi.com. The binding of phosphate species to Ca²⁺ and Mg²⁺ ions in aqueous solution has also been a subject of study to understand their role in biological and environmental systems nih.gov.

Competitive Ion Effects on Precipitation and Crystal Growth (e.g., Ca²⁺, Al³⁺)

The precipitation and crystal growth of this compound are significantly influenced by the presence of other ions in the solution, which compete for incorporation into the crystal lattice or alter the solution chemistry. The ions of calcium (Ca²⁺) and aluminum (Al³⁺) are particularly notable for their impact on the crystallization process.

The presence of competing divalent cations like Ca²⁺ can interfere with the formation of a well-ordered crystal lattice. In analogous phosphate systems, magnesium ions have been shown to severely inhibit the crystallinity and precipitation rate of calcium phosphates. nih.govmdpi.com This is often due to the incorporation of Mg²⁺ into the calcium phosphate structure, which disrupts long-range order and favors the formation of more soluble amorphous calcium phosphate (ACP). nih.govmdpi.com This suggests a reciprocal effect where Ca²⁺ could similarly disrupt the magnesium phosphate lattice, leading to less crystalline or amorphous phases. The competition between Ca²⁺ and Mg²⁺ is dependent on factors like pH and the relative concentration of the ions. mdpi.com

The introduction of Al³⁺ ions is fundamental to the formation of this compound itself and directly influences the final structure. Studies on magnesium aluminophosphate (MAPO) molecular sieves demonstrate that the source of aluminum can dictate the crystal size and morphology. For instance, using aluminum isopropoxide as a source can lead to smaller crystal sizes compared to using boehmite. researchgate.net Furthermore, the incorporation of aluminum into a magnesium phosphate matrix has been found to increase the temperature required for crystallization, effectively stabilizing the amorphous phase at higher temperatures. researchgate.net Research indicates that mixed solids, including Mg₃(PO₄)₂, AlPO₄, and Al₂O₃, can form, with the specific phases present being dependent on the aluminum content and temperature. researchgate.net

The interactive effects of these ions can be complex. In some phosphate precipitation systems, the coexistence of multiple competing ions can lead to synergistic inhibitory effects on crystallization. nih.gov However, under different conditions, the formation of aqueous complexes between the competing ions (e.g., MgCO₃⁰) can reduce their inhibitory activity and enhance phosphate precipitation. nih.gov

Table 1: Influence of Competitive Ions on Phosphate Crystallization

Competing Ion System Observed Effects Reference
Mg²⁺ Calcium Phosphate Inhibits crystallinity and precipitation rate; promotes amorphous phase formation. nih.govmdpi.com
Al³⁺ Magnesium Phosphate Increases crystallization temperature; stabilizes amorphous phase; influences crystal size. researchgate.netresearchgate.net

| Ca²⁺ & Mg²⁺ | Aluminum Coagulation | Can improve total phosphate removal efficiency at higher pH values. | koreascience.krresearchgate.net |

Influence of Organic Macromolecules on Crystallization Processes

Organic macromolecules can exert significant control over the crystallization of inorganic compounds like this compound by interacting with the crystal surfaces, chelating ions in solution, or altering the viscosity of the medium. These interactions can inhibit or modify crystal growth, influence polymorphism, and affect the transformation from amorphous to crystalline phases. researchgate.net

One primary mechanism is the adsorption of macromolecules onto the surfaces of nascent crystals or nuclei. This surface binding can block active growth sites, thereby slowing or halting further crystallization. Citric acid, a small organic molecule, demonstrates this effect in magnesium phosphate cement systems. It adsorbs onto the surface of nuclei, which hinders crystal growth and the subsequent amorphous-to-crystalline transformation. researchgate.net This principle extends to larger macromolecules, such as polymers and proteins, which can have numerous binding sites.

Macromolecules can also influence crystallization by chelating the constituent ions (Mg²⁺, Al³⁺) in the solution. By forming complexes with these ions, organic molecules can reduce the degree of supersaturation, which is a key driving force for nucleation. researchgate.net This delays the onset of nucleation and can lead to the formation of fewer, larger crystals rather than a large number of small crystals.

The crystallization of macromolecules themselves often involves high molecular weight polymers like polyethylene (B3416737) glycol (PEG). nih.gov These polymers are thought to act as "molecular crowding" agents, reducing the effective solubility of the substance and promoting precipitation and crystal formation. nih.gov While used for crystallizing the macromolecule, this principle highlights how polymers in solution can fundamentally alter the thermodynamic conditions for the crystallization of other solutes, including inorganic salts.

Table 2: Mechanisms of Organic Macromolecule Influence on Crystallization

Mechanism Description Example Effect
Surface Adsorption Molecules bind to crystal faces, blocking growth sites. Inhibition of crystal growth; stabilization of specific crystal faces. researchgate.net
Ion Chelation Molecules bind to ions in solution, reducing their effective concentration. Reduced supersaturation, leading to delayed nucleation. researchgate.net

| Molecular Crowding | High concentrations of polymers reduce the solubility of the crystallizing species. | Promotion of precipitation and nucleation. nih.gov |

Mechanisms of Amorphous to Crystalline Phase Transformation

The formation of crystalline this compound often proceeds through an intermediate amorphous precursor phase. The transformation from this disordered, amorphous solid to a well-ordered crystalline structure is a critical step that dictates the final properties of the material. This process can occur through several mechanisms, primarily solid-state transformation or, more commonly, a dissolution-re-precipitation pathway. utwente.nl

In many phosphate systems, the initial precipitate formed from a supersaturated solution is an amorphous phase. nih.govresearchgate.net This amorphous precursor is typically more soluble and less stable than its crystalline counterpart. The transformation process is often controlled by a densification process where the amorphous fraction is replaced by a material of higher density and a more defined crystal structure. researchgate.net

The transition often involves the dissolution of the amorphous phase, which releases ions back into the local solution, followed by the nucleation and growth of the more stable crystalline phase. utwente.nl This dissolution-re-precipitation mechanism is common for the transformation of amorphous minerals. The rate of this transformation can be influenced by numerous factors, including temperature, pH, and the presence of impurities or additives.

For instance, in magnesium phosphate systems, the transformation is evidenced by distinct episodes of heat release, which can be tracked using calorimetry. These correspond to the formation of an initial amorphous precursor, followed by the crystallization of the stable phase, and sometimes the formation of a second, different amorphous phase. researchgate.net The presence of certain ions or molecules can significantly hinder this transformation. The incorporation of aluminum into magnesium phosphate, for example, raises the crystallization temperature, meaning the material remains amorphous under conditions where pure magnesium phosphate would crystallize. researchgate.net Similarly, organic molecules like citrates can adsorb onto the amorphous particles, hindering their dissolution and subsequent re-precipitation as a crystalline phase. researchgate.net

Table 3: Factors Affecting Amorphous-to-Crystalline Transformation | Factor | Influence on Transformation | Mechanism | Reference | | :--- | :--- | :--- | :--- | | Temperature | Higher temperature generally accelerates transformation. | Provides energy to overcome activation barriers for dissolution and nucleation. icm.edu.pl | | Incorporated Ions (e.g., Al³⁺) | Can inhibit or delay transformation. | Stabilizes the amorphous structure, increasing the energy required for rearrangement. researchgate.net | | Organic Molecules (e.g., Citrate) | Can hinder transformation. | Adsorption onto amorphous particles prevents dissolution and re-precipitation. researchgate.net |

Surface Chemistry and Interfacial Phenomena

Surface Functionalization and Adsorption Mechanisms

The surface of magnesium aluminum phosphate (B84403) can be conceptually understood as a complex matrix offering various sites for chemical interaction. While specific surface functionalization routes for pure MgAlPO are not extensively detailed in publicly available research, the principles can be inferred from related magnesium and aluminum materials. The inherent hydroxyl groups on the surface, associated with both magnesium and aluminum centers, can be targeted for modification. For instance, phosphating processes can create a layer of phosphate groups on the surface, enhancing corrosion resistance and altering surface charge characteristics.

The equilibrium and kinetics of adsorption processes on materials like magnesium aluminum phosphate are commonly described by various isotherm and kinetic models. These models provide insight into the adsorbent-adsorbate interactions and the efficiency of the adsorption process.

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in the solution and the amount of adsorbate adsorbed on the solid surface at a constant temperature. The Langmuir and Freundlich models are frequently used to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com It is often indicative of chemisorption.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is often associated with physisorption.

Interactive Data Table: Adsorption Isotherm Parameters for Phosphate on Mg/Al-Based Adsorbents

Adsorbent MaterialIsotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))n
MgAlFe-LDHLangmuir215--->0.98
Mg/Al-LDH BiocharLangmuir81.83--->0.95
MgSBC-0.5(@Al)Langmuir92.10--->0.99

Note: Data is for magnesium-aluminum-based materials as specific data for pure "this compound" is limited. LDH stands for Layered Double Hydroxide (B78521), and MgSBC-0.5(@Al) refers to a magnesium/aluminum-loaded sludge-based biochar.

Adsorption Kinetics:

Kinetic models are used to understand the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are the most commonly applied.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites and is generally applicable to the initial stages of adsorption controlled by diffusion. mdpi.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. A good fit to this model suggests that chemisorption is the dominant mechanism.

Interactive Data Table: Adsorption Kinetic Model Parameters for Phosphate on Mg/Al-Based Adsorbents

Adsorbent MaterialKinetic Modelk₁ (min⁻¹)k₂ (g mg⁻¹ min⁻¹)q_e (calc) (mg/g)
MgAlFe-LDHPseudo-First-Order--->0.99
Mg/Al-LDH BiocharPseudo-Second-Order--->0.99
MgSBC-0.5(@Al)Pseudo-Second-Order--->0.99

Note: Data is for magnesium-aluminum-based materials as specific data for pure "this compound" is limited. q_e (calc) is the calculated equilibrium adsorption capacity.

The surface charge of this compound is highly dependent on the pH of the surrounding medium. The point of zero charge (pHpzc) is the pH at which the net surface charge is zero. At pH values below the pHpzc, the surface is positively charged, favoring the adsorption of anions through electrostatic attraction. Conversely, at pH values above the pHpzc, the surface is negatively charged, favoring the adsorption of cations. For related materials like MgAlFe-LDH, the pHpzc can be determined using the pH drift method. mdpi.com

The active sites for adsorption on the surface of this compound are primarily associated with the presence of magnesium and aluminum ions, as well as phosphate groups. These sites can include:

Hydroxyl Groups: The surface is typically covered with hydroxyl groups (M-OH, where M is Mg or Al), which can undergo protonation or deprotonation, contributing to the surface charge.

Coordinatively Unsaturated Metal Sites: Exposed magnesium and aluminum ions can act as Lewis acid sites, capable of accepting electrons from adsorbate molecules.

Phosphate Groups: The phosphate anions in the structure can also participate in adsorption processes, particularly through hydrogen bonding.

The adsorption of anions like phosphate often occurs through a dual mechanism involving rapid electrostatic attraction to protonated surface sites and slower ligand exchange with surface hydroxyl groups, forming inner-sphere complexes. mdpi.com

Colloidal Stability and Dispersion Behavior of Nanoparticulate Forms

The colloidal stability of nanoparticulate this compound is a critical factor in applications where it is used as a dispersed phase, such as in coatings or as a catalyst in liquid-phase reactions. Colloidal stability refers to the ability of nanoparticles to resist aggregation and remain dispersed in a solvent.

The stability of such dispersions is governed by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles. The surface charge of the nanoparticles, quantified by the zeta potential, plays a crucial role in electrostatic stabilization. A high absolute zeta potential (typically > ±30 mV) indicates strong interparticle repulsion and a stable dispersion.

For related materials like aluminum phosphate nanoparticles, it has been observed that aggregation is more likely to occur at pH values below 7. nih.gov The dispersion of this compound nanoparticles can be influenced by factors such as pH, ionic strength of the medium, and the presence of stabilizing agents. Surface modification with polymers or other charged molecules can enhance steric or electrostatic repulsion, thereby improving colloidal stability. For instance, magnesium aluminum hydroxide, a related layered double hydroxide, can form stable colloidal dispersions of platelets in the size range of 100-200 nm in diameter. researchgate.net

Interfacial Reactivity and Heterogeneous Catalysis

The surface of this compound possesses both acidic and basic sites, making it a versatile heterogeneous catalyst for a range of organic transformations. The interplay between these sites, along with the material's porosity and surface area, determines its catalytic activity and selectivity.

The catalytic activity of this compound is largely attributed to the presence of both Lewis and Brønsted acid sites on its surface.

Lewis Acid Sites: These sites are typically coordinatively unsaturated aluminum (Al³⁺) and magnesium (Mg²⁺) cations on the surface. They can accept an electron pair and are crucial for activating carbonyl groups and other electron-rich substrates. The presence of Lewis acid sites can be identified by techniques such as Fourier-transform infrared (FTIR) spectroscopy of adsorbed pyridine, which shows characteristic absorption bands around 1447–1460 cm⁻¹.

Brønsted Acid Sites: These sites are proton-donating species, primarily arising from surface hydroxyl groups associated with the phosphate and metal cations (e.g., P-OH, Al-OH, Mg-OH). The acidity of these protons is influenced by the local coordination environment. Brønsted acidity is key in reactions such as alcohol dehydration and esterification. Pyridine adsorption followed by FTIR spectroscopy can also detect Brønsted acid sites, with a characteristic band appearing around 1540 cm⁻¹.

The introduction of magnesium into the aluminum phosphate framework can create unique Brønsted and Lewis acid sites, enhancing catalytic performance compared to pure aluminum phosphate. The ratio and strength of these acid sites can be tuned by varying the Mg/Al ratio during synthesis.

The dual acid-base nature of this compound allows it to catalyze various reactions through specific mechanisms.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound. In a study using a porous this compound (MALPO) catalyst, the basic sites of the material are proposed to be responsible for the catalytic activity. The mechanism likely involves the abstraction of a proton from the active methylene compound by a basic site on the catalyst surface, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Alcohol Dehydration: The dehydration of alcohols to form alkenes is a classic acid-catalyzed reaction. On the surface of this compound, the reaction is initiated by the protonation of the alcohol's hydroxyl group by a Brønsted acid site (P-OH or Al-OH). This converts the hydroxyl group into a good leaving group (water). The departure of the water molecule can proceed via an E1 or E2 mechanism, depending on the structure of the alcohol and the reaction conditions, leading to the formation of a carbocation intermediate (E1) or a concerted elimination (E2) to produce the corresponding alkene. The Lewis acid sites can also contribute by coordinating to the hydroxyl oxygen, facilitating its departure.

Mechanistic Insights into Advanced Material Applications

Role in Phosphate-Based Cements and Binders

Magnesium aluminum phosphate (B84403) systems are integral to the development of advanced phosphate-based cements and binders, often categorized under the broader class of chemically bonded phosphate ceramics. These materials set and harden at ambient temperatures through an acid-base reaction, typically involving magnesium oxide (MgO) and a soluble phosphate, with aluminum compounds introduced to modify and enhance properties. researchgate.net The resulting binders are noted for their rapid setting, high early strength, and excellent durability. nih.govmst.edu

The fundamental setting chemistry of magnesium phosphate cements (MPCs) involves a vigorous acid-base neutralization reaction between magnesia (MgO) and a phosphate source, such as potassium dihydrogen phosphate (KH₂PO₄), in the presence of water. mdpi.commdpi.com This reaction leads to the formation of hydrated crystalline products, with K-struvite (MgKPO₄·6H₂O) being the primary binding phase in magnesium potassium phosphate cements (MKPC). mdpi.comdoi.org

Two main theories describe the hydration mechanism:

Through-solution mechanism : This process begins with the dissolution of MgO and the phosphate salt in water. Mg²⁺ ions form hydrated sols (Mg(H₂O)₆²⁺), which then react with phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) in the solution. These components polymerize, forming a gel that eventually crystallizes into K-struvite, creating a network structure that binds the unreacted MgO particles. mdpi.com

Local chemical reaction mechanism : This view suggests the reaction is controlled by the crystallization of the phosphate product directly on the surface of the magnesium oxide particles. mdpi.com This layer of hydration products then invades the interior of the MgO particles as they continue to dissolve. mdpi.com

The key factors influencing the hydration kinetics and setting properties are the magnesium-to-phosphate (M/P) molar ratio, the water-to-cement (W/C) ratio, and the dosage of retarders. doi.org An increasing M/P ratio generally accelerates the reaction and reduces setting time, while higher W/C ratios and retarder concentrations prolong it. doi.org

The microstructure of hardened magnesium aluminum phosphate matrices is characterized by unreacted magnesium oxide particles serving as a skeleton, embedded within a dense matrix of crystalline hydration products, primarily K-struvite. mdpi.com The addition of aluminum compounds can lead to a more complex phase assemblage, including amorphous aluminum phosphate phases that fill internal pores. nih.govntnu.no

The development of this microstructure is highly dependent on the formulation and curing conditions. A well-proportioned mix with a high M/P ratio and a low W/C ratio results in a densely compacted microstructure with an improved pore structure. mst.edu For instance, incorporating ultra-fine fly ash (UFA) as a micro-filler helps to create a denser matrix by filling the interstitial voids between cement particles, which is crucial for achieving superior mechanical performance. mst.edu

Conversely, suboptimal conditions can degrade the microstructure. For example, immersion in water can lead to the dissolution of some hydration products, negatively affecting the matrix. nih.gov Similarly, lower M/P ratios can result in unreacted phosphates that may leach out in high-humidity environments, increasing porosity and altering the microstructure. mdpi.com The addition of ferroaluminate cement (FAC) as a partial substitute for MgO has been observed to generate additional cementitious materials (AFt and AFm) and flocculent colloidal substances (AH₃, C–S–H, and FH₃). nih.gov These products fill internal pores, increasing the compactness of the matrix and forming a protective surface layer. nih.gov

The superior mechanical properties and durability of this compound binders stem directly from their dense, crystalline microstructure. The interlocking network of K-struvite crystals provides the primary binding force and contributes to high early strength. researchgate.netmdpi.com

The key to enhanced performance lies in optimizing the matrix's density and minimizing porosity. Several factors contribute to this:

M/P and W/C Ratios : A higher M/P ratio (up to a certain optimum) and a lower W/C ratio generally lead to higher compressive strength and lower porosity. mst.edumdpi.com For example, studies on MPC-based ultra-high performance concrete (MPC-UHPC) show that lower W/C ratios result in higher mechanical strengths. mst.edu

Additives and Fillers : The incorporation of aluminum compounds and other mineral admixtures plays a crucial role. Aluminum sulfate (B86663) has been shown to increase compressive strength. ntnu.no Ultra-fine fly ash improves the packing density of the matrix, enhancing the matrix-aggregate interface and leading to strengths comparable to conventional UHPC (above 120 MPa at 28 days). mst.edu The addition of ferroaluminate cement can increase late-stage compressive strength by up to 50% after 28 days. nih.gov

Curing Conditions : Proper curing is essential for the hydration reaction to proceed completely, which positively affects water stability and long-term durability. nih.gov Prolonging the ambient curing age before water immersion can lead to higher retention rates of strength and toughness. nih.gov

The durability, particularly water resistance, is enhanced by forming a compact, less soluble matrix. The addition of aluminum can mitigate the formation of efflorescence, a common durability issue in phosphate cements. ntnu.no Furthermore, the generation of pore-filling phases from additives like ferroaluminate cement creates a protective layer that increases interior compactness and improves resistance to water dissolution. nih.gov

Table 1: Influence of Formulation on Mechanical Properties

Environmental Remediation and Resource Recovery Mechanisms

This compound-based materials exhibit significant potential for environmental applications, including the removal of contaminants from water and the development of controlled-release nutrient systems. Their effectiveness is rooted in their unique chemical composition and porous structure, which facilitate various sorption and controlled-release mechanisms.

Composite materials based on magnesium phosphate cement incorporating aluminum have demonstrated a strong affinity for fluoride (B91410) ions. nih.gov The primary mechanism for contaminant removal is adsorption, a process influenced by both the chemical nature of the material and the solution's properties.

For fluoride removal, the inclusion of aluminum is a critical factor. nih.gov Research shows a direct positive correlation between the amount of aluminum in the composite and the fluoride adsorption capacity. nih.gov Increasing the aluminum content from 0.25 g to 1.5 g in a composite material increased the adsorption capacity from 2.35 mg/g to an optimal value of 4.84 mg/g. nih.gov The sorption mechanism is believed to involve a strong attraction and binding between fluoride ions and the aluminum components within the cementitious matrix. nih.gov The phosphate ions present in the matrix also contribute to the sorption process. nih.gov

The general mechanisms governing the sorption of various contaminants, including heavy metals and other anions, on similar composite materials involve:

Electrostatic Interaction : The surface of the adsorbent material can become protonated, leading to a positive surface charge. This facilitates the attraction and binding of negatively charged contaminant ions. nih.gov

Ion Exchange : Ionic species within the material's structure can be exchanged with contaminant ions from the solution. For instance, hydroxide (B78521) ions on the material's surface can be exchanged for fluoride ions. nih.gov

Surface Precipitation : The high concentration of phosphate and magnesium ions can lead to the precipitation of insoluble metal phosphates on the material's surface, effectively sequestering heavy metals. The chemically stable and porous structure of the cementitious matrix enhances the fixation of these metals. nih.gov

Table 2: Fluoride Adsorption Capacity

Magnesium phosphate compounds, such as struvite (magnesium ammonium (B1175870) phosphate), are recognized as effective slow-release fertilizers. mdpi.com The incorporation of aluminum into these phosphate structures can further modify their dissolution characteristics, enabling the development of controlled-release nutrient delivery systems. The primary mechanism is the low water solubility of the crystalline phosphate compounds, which ensures that nutrients, particularly phosphorus, are released gradually over an extended period.

This slow dissolution prevents the rapid release of high concentrations of nutrients into the soil, which can be lost through leaching or become fixed in unavailable forms. mdpi.commdpi.com In subtropical forest soils, for example, a large amount of phosphorus is often bound within iron and aluminum oxides, reducing its bioavailability. mdpi.com A controlled-release system mitigates this by supplying phosphorus at a rate that matches plant uptake.

The release mechanism can be further tailored by embedding the this compound compound within a polymer matrix. For instance, studies on phosphorylated alginate grafted with polyacrylamide have shown that such formulations can extend the release of phosphorus over 45 days. nih.govresearchgate.net The presence of compounds like alginate in the formulation helps resist the effects of soil cations such as calcium, iron, and aluminum, which would otherwise precipitate the phosphate and render it unavailable to plants. nih.govresearchgate.net Therefore, the controlled-release mechanism is a combination of the slow dissolution of the phosphate mineral itself and the diffusion-limiting properties of any encapsulating matrix.

Catalytic Activity and Reaction Pathways

Magnesium aluminum phosphates (MgAlPOs) and related composite materials are recognized for their utility in catalysis, serving as both active catalysts and stable supports for metallic nanoparticles. Their catalytic performance is rooted in their unique structural and surface properties, such as moderate acidity and high thermal stability. researchgate.netacademie-sciences.fr

When used as a support, the this compound structure can enhance the dispersion and stabilization of active metal species. researchgate.net For instance, in silver-based catalysts used for the selective catalytic reduction (SCR) of nitrogen oxides (NOx), a support containing a high percentage of the MgAl2O4 phase enhances the dispersion and stability of silver oxide (Ag2O) particles. researchgate.net This improved dispersion leads to a higher availability of active sites, boosting the catalytic conversion of pollutants at lower temperatures. researchgate.net

The method of preparation plays a critical role in defining the properties of the support, such as surface area, crystalline size, and the nature of active sites. researchgate.net Furthermore, the structure of aluminum phosphates consists of AlO4 and PO4 tetrahedral units, which create surface defects and hydroxyl (OH) groups. academie-sciences.fr These features are vital for anchoring active species and can be modified to engineer specific active sites, thereby tailoring the catalyst for particular reactions, such as esterification. academie-sciences.fruco.es The incorporation of organic functionalities or other elements into the aluminum phosphate framework can further enhance catalytic performance due to strong dispersion and specific interactions with the support. academie-sciences.frdtu.dk

Table 2: Impact of Support on Catalytic Performance

Catalyst System Support Material Key Support Effect Application
Silver (Ag) Magnesium-doped Alumina (MgAl2O4 phase) Enhances dispersion and stabilization of Ag2O species. researchgate.net C3H6-SCR of NO
Nickel (Ni) γ-Alumina Forms "surface spinel" (NiAl2O4), creating strong metal-support interaction (SMSI) that resists carbon deposition. researchgate.net Selective Hydrogenation
Sulfated Species Amorphous Aluminum Phosphate Anchoring of sulfur species creates strong acid sites. academie-sciences.fr Esterification
Ruthenium (Ru) NPs Modified Aluminum Phosphate (APO-5) Ionic liquid-like layer stabilizes Ru NPs and facilitates selective hydrogenation. dtu.dk Furfural Acetone Hydrogenation

Catalyst stability is paramount for its industrial viability. This compound-supported catalysts exhibit notable thermal and chemical stability. For example, Pt-Sn catalysts supported on MgAl2O4 show high resistance to sintering during the dehydrogenation of propane, a process that often deactivates catalysts due to metal particle agglomeration at high temperatures. researchgate.net This robustness is attributed to the strong interaction between the metal particles and the support material.

The reusability of these catalysts is another significant advantage. Solid acid catalysts based on sulfated aluminum phosphate have demonstrated the ability to be reused in multiple reaction cycles for esterification without a significant loss of activity. academie-sciences.fr Furthermore, when deactivation does occur, these catalysts can often be effectively regenerated through simple reactivation methods, such as calcination, which restores their catalytic performance. academie-sciences.fr This capacity for regeneration reduces operational costs and the environmental impact associated with catalyst replacement.

Scientific Principles of Flame Retardancy in Polymeric Composites

Phosphorus-based compounds, including aluminum phosphates, are increasingly used as effective halogen-free flame retardants in polymers. Their mechanism of action is complex and can occur in both the solid (condensed) phase and the gas phase of a fire, often simultaneously. nih.govnih.gov

In the condensed phase, the primary flame retardant mechanism of phosphorus compounds is the promotion of charring. nih.govnih.gov When the polymer composite is exposed to the heat of a fire, the this compound decomposes. This decomposition can yield phosphoric and polyphosphoric acids. researchgate.net These acidic species act as catalysts for the dehydration of the polymer backbone. researchgate.net

Instead of undergoing thermal degradation into flammable volatile gases, the polymer cross-links and cyclizes, forming a stable, carbonaceous char layer on its surface. researchgate.net This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down its decomposition. nih.gov

Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases (the fuel for the fire) from the polymer into the gas phase. rsc.org

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, which is necessary for combustion to continue. researchgate.net

By promoting the formation of this protective barrier, the flame retardant effectively interrupts the combustion cycle in the condensed phase, reducing heat release and flame spread. researchgate.netrsc.org

In addition to their action in the condensed phase, many phosphorus-based flame retardants are also active in the gas phase (the flame itself). nih.govnih.gov During combustion, volatile phosphorus-containing species can be released from the decomposing material.

These species, such as phosphorus oxides (PO•) and related radicals, act as flame inhibitors by scavenging the highly reactive free radicals that propagate the combustion chain reaction in the flame. nih.govnist.gov The key combustion-sustaining radicals are hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus radicals interrupt the exothermic oxidation reactions in the flame by converting these highly reactive species into less reactive ones. nih.govnist.gov This "radical trap" mechanism cools the flame and reduces its intensity, potentially extinguishing it. nist.gov

A secondary gas phase effect is dilution. The thermal decomposition of the flame retardant can release non-combustible gases, such as water vapor. nist.gov These gases dilute the concentration of flammable gases and oxygen in the flame, further inhibiting the combustion process. rsc.orgnist.gov The combination of radical scavenging and dilution makes these compounds effective gas phase flame retardants. nih.gov

Synergistic Effects with Other Flame Retardant Additives

Comprehensive research dedicated solely to the synergistic flame retardant effects of the specific chemical compound "this compound" in combination with other additives is not extensively available in the public domain. Scientific literature predominantly focuses on flame retardant systems that incorporate combinations of separate magnesium, aluminum, and phosphorus-based compounds, or layered double hydroxides containing magnesium and aluminum.

The prevailing research explores the synergistic interactions between individual components such as magnesium hydroxide, aluminum hydroxide, and various phosphate-containing flame retardants like ammonium polyphosphate. mwchemical.comnih.govalfa-chemistry.comresearchgate.net In these systems, the flame retardant mechanisms are attributed to the combined actions of the individual compounds. For instance, metal hydroxides like magnesium hydroxide and aluminum hydroxide are known to decompose endothermically, releasing water vapor that cools the substrate and dilutes flammable gases. mwchemical.comrsc.org Phosphorus-based compounds, on the other hand, typically promote the formation of a protective char layer on the surface of the material, which acts as a barrier to heat and mass transfer. mwchemical.comnih.gov

However, detailed studies and specific data tables outlining the synergistic effects of a singular "this compound" compound with other flame retardant additives are not sufficiently documented in the reviewed literature to provide a thorough and scientifically accurate analysis as per the requested outline. Further research would be necessary to isolate and quantify the synergistic properties of this specific ternary compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting material properties, understanding chemical bonding, and exploring reaction mechanisms at the atomic level.

DFT calculations are widely employed to determine the electronic band structure of materials, from which the band gap—a critical parameter for electronic and optical applications—can be predicted. The band gap dictates the material's conductivity and its interaction with electromagnetic radiation. While specific DFT studies detailing the band gap of a wide range of magnesium aluminum phosphate (B84403) structures are not extensively documented, the principles are well-established from studies on related compounds such as magnesium aluminate (MgAl₂O₄) and doped aluminas. nih.gov

Theoretical calculations for pure α-Al₂O₃, for instance, predict a direct band gap of approximately 6.47 eV. nih.gov Introducing dopants or substituting atoms, such as replacing Al³⁺ with Mg²⁺ in an aluminophosphate framework, is known to introduce new energy levels within the band structure, often leading to a reduction in the band gap. researchgate.netmdpi.com For example, DFT studies on 2D black phosphorus have shown that the adsorption of divalent cations like Mg²⁺ can significantly reduce the HOMO-LUMO gap, thereby enhancing charge transfer rates. researchgate.netmdpi.com

Time-Dependent DFT (TD-DFT) extends these capabilities to study excited states, allowing for the simulation of optical properties like absorption spectra, refractive indices, and dielectric functions. researchgate.netyoutube.comresearchgate.netyoutube.com For a material like magnesium aluminum phosphate, TD-DFT could predict how its structure and composition influence its response to light, which is crucial for applications in photocatalysis and optoelectronics.

Table 1: Representative Predicted Electronic Properties from DFT for Related Materials

Material/SystemComputational MethodPredicted PropertyValue
α-Al₂O₃DFT (GGA)Band Gap6.47 eV nih.gov
2D Black Phosphorus with Mg²⁺ adsorptionDFT (B3LYP-D3)HOMO-LUMO Gap2.07 eV mdpi.com
2D MgO MonolayerDFTBand GapIndirect arxiv.org

Magnesium-substituted aluminophosphates (MgAPOs) are recognized for their significant catalytic activity, which arises from the creation of Brønsted acid sites. rsc.org When a divalent Mg²⁺ ion replaces a trivalent Al³⁺ ion in the aluminophosphate framework, a charge imbalance is created. This imbalance is typically compensated by a proton (H⁺) associated with a nearby oxygen atom, forming a Brønsted acid site (Si-OH-Al).

DFT calculations are essential for characterizing these active sites. By modeling the structure of MgAPOs, researchers can determine the location, strength, and density of these acid sites. researchgate.net For example, computational studies on bimetallic aluminophosphates like CoZrAPO-5 have used DFT to investigate the activation of molecules such as ammonia (B1221849), mapping out the energetics of the reaction mechanism. conicet.gov.ar Such calculations can identify key intermediates and transition states, providing a detailed picture of the reaction pathway. purdue.edu

These theoretical investigations have confirmed that the synergistic interaction between different metal sites and the aluminophosphate framework can enhance catalytic performance. conicet.gov.ar By understanding the nature of these active sites and the mechanisms of the reactions they catalyze, scientists can design more efficient and selective catalysts for various chemical transformations, such as the dehydration of ethanol to ethylene. rsc.org

Table 2: Key Findings from DFT Studies on Active Sites in MgAPO and Related Catalysts

Catalyst SystemFocus of DFT StudyKey FindingReference
MgAPO-5Brønsted AcidityMg substitution creates Brønsted acid sites essential for catalysis. rsc.org
MgAPO (amorphous)Acid-Base SynergyPresence of strong basic and weak acid sites enhances transesterification activity. researchgate.net
CoZrAPO-5NH₃ ActivationCalculated activation free energy suggests suitability for ammonia activation. conicet.gov.ar
Zeolites (general)Reaction MechanismsDFT is used to map reaction pathways and understand solvent effects at active sites. purdue.edu

Molecular Dynamics (MD) Simulations for Atomic-Scale Interactions and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of material behavior, including ion transport and structural transformations like crystal growth.

In materials like magnesium aluminum phosphates, which often possess porous, zeolite-like structures, the diffusion of ions and molecules through their channels and cages is fundamental to their function in catalysis and separation processes. MD simulations can model these transport phenomena at an atomic scale. sif.itnih.gov

While specific MD studies on ion diffusion within MgAlPO frameworks are limited, extensive research on analogous systems like zeolites provides a clear blueprint for the methodology. bath.ac.ukresearchgate.net In these simulations, a model of the crystalline framework is constructed and solvated, and ions are placed within the pores. nih.gov By tracking the trajectories of the ions over nanoseconds, researchers can calculate key transport properties such as diffusion coefficients and activation energies for diffusion. rsc.orgmdpi.com

These simulations have revealed that ion transport is highly dependent on factors such as the size and geometry of the pores, the concentration and type of ion, and the interaction between the ions and the framework walls. researchgate.netresearchgate.net For MgAlPO materials, MD could be used to understand how the distribution of Mg, Al, and P atoms influences the mobility of reactant molecules, ions, or charge-compensating cations within the framework.

The synthesis of crystalline materials like MgAlPO-11 involves the complex processes of nucleation (the initial formation of a tiny crystal) and subsequent crystal growth. mdpi.com Understanding and controlling these processes is key to tailoring the material's morphology, particle size, and properties. MD simulations offer a window into these phenomena at the atomic level, which are often difficult to observe directly through experiments. researchgate.net

Simulations can track the transformation from a disordered precursor solution or gel to an ordered crystalline structure. By analyzing the atomic trajectories, researchers can identify the mechanisms by which atoms arrange themselves into a crystal lattice and how different synthesis conditions might favor the formation of specific crystal faces or morphologies. Although direct MD simulations of MgAlPO crystal growth are not yet prevalent in the literature, the methodology has been applied to various materials, including magnesium alloys and other crystalline structures. mdpi.com Such simulations provide fundamental insights that could guide the rational design of synthesis protocols to produce this compound materials with desired characteristics.

Monte Carlo Simulations for Surface Adsorption and Interfacial Phenomena

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, Grand Canonical Monte Carlo (GCMC) is a particularly powerful variant used to simulate adsorption phenomena at the fluid-solid interface. scm.com

For porous materials like magnesium aluminum phosphates, GCMC simulations are ideal for predicting how gases and liquids will adsorb onto their internal surfaces. mdpi.comresearchgate.net The simulation calculates the equilibrium amount of a substance adsorbed within the pores of the material at a given temperature and pressure, allowing for the construction of theoretical adsorption isotherms. nih.gov

These simulations are invaluable for screening materials for specific applications, such as carbon capture or gas separation. For example, GCMC has been used to study CO₂ adsorption in various nanoporous materials, revealing how pore size, shape, and surface chemistry affect adsorption capacity and selectivity. researchgate.netnih.gov By modeling the MgAlPO framework, GCMC simulations can predict its performance in separating mixtures of gases (e.g., CO₂/CH₄) by calculating the preferential adsorption of one component over another. nih.gov This theoretical screening can significantly accelerate the discovery and optimization of new adsorbent materials for industrial and environmental applications. researchgate.net

Table 3: Applications of GCMC Simulations in Adsorption Studies on Porous Materials

Material SystemAdsorbate(s)Property InvestigatedKey Insight
Porous CarbonsCO₂, CH₄Adsorption Isotherms, SelectivitySelectivity of CO₂ over CH₄ is predicted, matching experimental data. nih.gov
ZIF-8 NanoparticlesCO₂, N₂Gas Capture from AtmosphereWater molecules can block CO₂ interaction with the framework surface. nih.gov
Aluminum NanoporesArgonAdsorption/Desorption IsothermsHysteresis loops are observed and depend on pore geometry. researchgate.net

Prediction of Structural Stability and Phase Transformations

The prediction of structural stability and phase transformations in this compound is a complex field that heavily relies on computational modeling, as experimental data for this specific ternary compound is scarce. Theoretical investigations primarily draw upon methodologies applied to its constituent components, such as magnesium phosphates and aluminum phosphates.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the thermodynamic stability of different crystalline structures of this compound. DFT allows researchers to calculate key parameters like the enthalpy of formation and Gibbs free energy for various potential crystal structures. For instance, DFT studies on magnesium phosphate compounds have been used to calculate 25Mg NMR parameters, which correlate with the local structure and stability of the magnesium sites researchgate.net. Similarly, DFT has been employed to study the electronic and optical properties of magnesium-doped tricalcium phosphate, revealing changes in lattice parameters and stability upon Mg substitution researchgate.net. Thermodynamic calculations based on DFT have also been used to support hypotheses on the formation mechanisms of magnesium phosphate coatings researchgate.net.

For aluminum phosphates, thermodynamic modeling and experimental methods like thermogravimetric analysis (TGA) have been used to study phase changes at elevated temperatures and varying oxygen partial pressures osti.gov. These studies show that aluminum metaphosphate [Al(PO₃)₃] thermally breaks down into aluminum orthophosphate (AlPO₄), which further decomposes into aluminum oxide (Al₂O₃) at higher temperatures osti.gov. The stability of these phases is significantly dependent on the oxygen partial pressure osti.gov. Such findings for the parent compounds provide a crucial baseline for predicting the behavior of the more complex this compound system.

The CALPHAD (CALculation of PHAse Diagrams) methodology is another powerful tool for predicting phase stability and transformations in multi-component systems wikipedia.orgnih.gov. While extensively used for metallic alloys, the CALPHAD approach is applicable to ceramic and phosphate systems. It involves developing thermodynamic databases for the constituent binary and ternary systems, which can then be used to calculate phase diagrams for complex compositions under various temperature and pressure conditions unicen.edu.aronera.fr. For this compound, a CALPHAD approach would require thermodynamic models for the MgO-Al₂O₃-P₂O₅ system to predict stable phases and their transformation temperatures.

These computational approaches enable the prediction of how factors like composition, temperature, and atmospheric conditions will influence the stability of this compound, guiding the synthesis of materials with desired crystalline phases and properties.

Computational MethodApplication to Phosphate CompoundsPredicted Parameters
Density Functional Theory (DFT) Calculation of NMR parameters in magnesium phosphates researchgate.net; Investigation of Mg substitution in calcium phosphates researchgate.net; Elucidation of formation mechanisms in magnesium phosphate coatings researchgate.net.Enthalpy of formation, Gibbs free energy, Lattice parameters, Electronic band structure, Local atomic structure stability.
CALPHAD (CALculation of PHAse Diagrams) Widely used for alloys; applicable to ceramic systems like MgO-Al₂O₃-P₂O₅ unicen.edu.aronera.fr.Phase diagrams, Phase stability regions, Transformation temperatures, Molar Gibbs energy.
Thermogravimetric Analysis (TGA) & Modeling Studied thermal breakdown of aluminum phosphates under varying oxygen partial pressures osti.gov.Decomposition temperatures, Stable phase regions as a function of temperature and atmosphere.

Application of Machine Learning and Artificial Intelligence in Material Design

The application of machine learning (ML) and artificial intelligence (AI) in the design of this compound is an emerging area with significant potential to accelerate the discovery and optimization of new materials. While specific applications to this ternary phosphate are not yet widely reported, the methodologies being successfully applied to general ceramics, magnesium alloys, and other complex materials provide a clear roadmap for future research cad-journal.netresearchgate.net.

Data-Driven Hypothesis Generation: AI algorithms, including natural language processing models, can screen vast amounts of scientific literature, patents, and databases to identify promising compositions and synthesis routes for novel this compound materials with specific target properties (e.g., high thermal stability or specific catalytic activity) mckinsey.com.

Predictive Modeling: ML models, such as artificial neural networks (ANNs) and random forests, can be trained on existing data to predict the properties of new, unsynthesized materials. For example, models have been developed to predict the thermodynamic stability and mechanical properties of magnesium alloys based on their composition researchgate.netscilit.com. A similar approach could predict the phase stability, porosity, or mechanical strength of this compound ceramics.

Generative Design: More advanced AI techniques, like generative adversarial networks (GANs), can be used for the "inverse design" of materials. In this approach, the desired properties are specified, and the AI model generates novel material compositions and structures that are predicted to exhibit those properties frontiersin.org. This could be used to design a this compound catalyst with an optimal surface structure for a specific chemical reaction.

Process Optimization: AI can also optimize the manufacturing process for these materials. For instance, reinforcement learning can be applied to control synthesis parameters like temperature, pressure, and precursor concentrations in real-time to achieve a higher quality and more consistent product cad-journal.net.

The integration of AI into the design cycle promises to significantly reduce the time and cost associated with developing new this compound materials for advanced applications, from industrial catalysts to refractory ceramics.

AI/ML Application StageTechniquePotential Use for this compound
Material Discovery & Hypothesis Natural Language Processing (NLP), Large Language Models (LLMs)Screen scientific literature and patents to identify knowledge gaps and suggest novel compositions or applications mckinsey.com.
Property Prediction Artificial Neural Networks (ANNs), Random Forests, Support Vector Machines (SVMs)Predict key properties (e.g., thermal stability, mechanical strength, catalytic activity) based on chemical composition and processing history researchgate.net.
Inverse Material Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generate new, stable this compound compositions that are optimized for a specific target property (e.g., high porosity) frontiersin.org.
Microstructure Analysis Convolutional Neural Networks (CNNs)Automatically analyze microscopy images to quantify features like grain size and porosity, correlating them with material performance bohrium.com.
Process Optimization Reinforcement Learning (RL)Autonomously optimize synthesis parameters (temperature, time, precursor ratios) to maximize product yield and quality cad-journal.net.

Degradation Pathways and Long Term Stability Studies Non Biological Contexts

Hydrolytic Degradation Mechanisms and Dissolution Kinetics

Hydrolytic degradation involves the reaction of the compound with water, leading to its dissolution and the potential formation of new chemical species. The kinetics of this process are heavily influenced by the chemical environment. In related materials like magnesium phosphide (B1233454) and aluminum phosphide, hydrolysis is a rapid process that produces phosphine (B1218219) gas along with magnesium and aluminum hydroxides. epa.govnoaa.gov However, magnesium aluminum phosphate (B84403), being an oxide-based salt, is significantly more stable.

The degradation mechanism in aqueous environments often involves the dissolution of the material's constituent ions. For instance, in magnesium-based resorbable implants, exposure to electrolytes can lead to the formation of magnesium hydroxide (B78521), magnesium oxide, and various apatites. nih.gov For magnesium aluminum phosphate, the process would similarly involve the gradual release of magnesium (Mg²⁺), aluminum (Al³⁺), and phosphate (PO₄³⁻) ions into the solution. The rate of this dissolution is dictated by factors such as pH and the ionic strength of the surrounding medium.

The pH of the aqueous environment is a primary driver of the hydrolytic degradation of this compound. The solubility of both magnesium and aluminum phosphates is highly dependent on pH. In studies of related magnesium aluminum layered double hydroxides (LDHs), an acidic environment with a pH below 6 can lead to the partial dissolution of the layers and the release of Mg²⁺ and Al³⁺ cations. mdpi.com Similarly, magnesium phosphate cements exhibit significant surface deterioration and dissolution in low pH environments. mdpi.com Conversely, the stability of amorphous magnesium-calcium phosphate is also sensitive to pH variations within the physiological range (7.0-7.4). nih.gov

Table 1: Influence of pH on the Stability and Dissolution of this compound and Related Compounds
pH RangeObserved EffectRelevant Compound/SystemReference
&lt; 4.0Significant surface deterioration and dissolution. High solubility of Al-P phases.Magnesium Phosphate Cements, Aluminum Phosphate mdpi.commdpi.com
4.0 - 6.0Partial dissolution of layers, release of Mg²⁺ and Al³⁺. Region of lowest solubility for AlPO₄.Mg-Al Layered Double Hydroxides mdpi.com
6.0 - 8.0Relatively stable, but stability is sensitive to minor pH changes and ion concentrations.Amorphous Magnesium-Calcium Phosphate nih.gov
&gt; 8.0Increased solubility of aluminum-containing phases. Formation of metal hydroxides.General behavior of amphoteric aluminum compounds

During hydrolytic degradation, the dissolved ions can recombine to form new, more stable solid phases, known as secondary phases or alteration products. The nature of these products depends on the specific chemical conditions of the solution, such as pH and the presence of other ions.

In systems containing magnesium, aluminum, and phosphate, a variety of secondary phases can form. For example, in magnesium potassium phosphate cements modified with aluminum sulfate (B86663), alteration products include amorphous aluminum phosphate and potentially layered double hydroxide phases. ntnu.no The degradation of metallic magnesium in phosphate-containing solutions can lead to the formation of magnesium apatites. nih.gov In wastewater treatment processes, the addition of magnesium oxide to phosphate- and aluminum-rich water can precipitate minerals like newberyite (MgHPO₄·3H₂O) or bobierrite (Mg₃(PO₄)₂·8H₂O). nih.gov In soil environments, the interaction of aluminum with phosphate can lead to the formation of highly insoluble aluminum phosphate minerals like variscite (AlPO₄·2H₂O), particularly under acidic conditions. mdpi.com The ultimate alteration products from the hydrolysis of this compound are often the respective metal hydroxides, such as aluminum hydroxide and magnesium hydroxide. epa.gov

Thermal Decomposition Processes and Mechanisms

The thermal stability of this compound is a key property for its use in high-temperature applications like ceramics and catalysts. The decomposition process typically involves dehydration followed by phase transformations and, at very high temperatures, the potential breakdown of the phosphate structure. The incorporation of aluminum into a magnesium phosphate matrix has been shown to increase the material's crystallization temperature, thereby enhancing its thermal stability and keeping it in an amorphous state at higher temperatures. researchgate.net

In related phosphate-bonded aluminum oxide filters, thermal stability is a critical concern, especially in the presence of reactive metals like magnesium, which can induce chemical reactions and degradation at high temperatures. researchgate.net

Thermogravimetric analysis (TGA) is used to study the mass loss of a material as a function of temperature, providing a profile of its thermal decomposition. For a hydrated this compound, the TGA curve would be expected to show distinct stages of mass loss.

Dehydration: The initial mass loss, typically occurring between 50°C and 200°C, corresponds to the removal of physically adsorbed and chemically bound water (water of crystallization). Studies on pure AlPO₄ show a significant weight loss of around 28% in this range due to the evolution of adsorbed water. researchgate.net Similarly, hydrated magnesium phosphates like struvite and newberyite lose water in the 100-175°C range. mdpi.com

Dehydroxylation: A subsequent, more gradual mass loss at higher temperatures can be attributed to the condensation of hydroxyl groups within the structure.

Structural Decomposition: At very high temperatures, the phosphate structure itself may begin to decompose. For comparison, magnesium sulfate decomposes at 1124°C into magnesium oxide and sulfur trioxide. wikipedia.org A similar decomposition of phosphates would yield metal oxides and phosphorus oxides, though this typically requires extremely high temperatures.

Table 2: Representative Thermal Decomposition Stages for Hydrated this compound Based on TGA of Related Compounds
Temperature Range (°C)ProcessDescriptionAssociated Mass LossReference Compound(s)
50 - 200DehydrationLoss of physically adsorbed water and water of crystallization.SignificantAlPO₄, MgHPO₄·3H₂O mdpi.comresearchgate.net
200 - 600Condensation/DehydroxylationGradual loss of structural hydroxyl groups.Minor/GradualGeneral behavior of phosphate binders
> 1000Structural DecompositionPotential breakdown of the phosphate backbone to form metal oxides and phosphorus oxides.Substantial (if occurs)Analogy with MgSO₄ wikipedia.org

Evolved gas analysis (EGA), often coupled with TGA-mass spectrometry (TGA-MS), identifies the gaseous products released during thermal decomposition. tandfonline.comresearchgate.net For hydrated this compound, the primary gas evolved at lower temperatures (below ~200°C) is water (H₂O). researchgate.net

At higher temperatures, the nature of the evolved gases depends on the stability of the phosphate anion. In the thermal decomposition of sulfates, sulfur dioxide (SO₂) is a common gaseous product. mdpi.com By analogy, the high-temperature decomposition of phosphates could release oxides of phosphorus (e.g., P₄O₁₀), although this requires very high thermal energy. In some reactive environments, other gases can be produced. For example, heating phosphate-bonded filters in the presence of magnesium can lead to the release of highly toxic phosphine (PH₃) gas, indicating a chemical reaction rather than simple thermal decomposition. researchgate.net The analysis of evolved gases is crucial for understanding the complete decomposition mechanism and identifying any potentially hazardous byproducts.

Environmental Stability and Weathering Processes

In a natural environmental context, such as in soil or geological formations, the stability of this compound is governed by long-term weathering processes. These processes involve interactions with water, atmospheric gases, and other minerals in the soil.

The weathering of magnesium-containing minerals can involve reaction with atmospheric carbon dioxide. For example, magnesium oxide undergoes weathering to form various magnesium carbonates. researchgate.netnih.gov A similar slow carbonation process could affect the magnesium component of this compound over geological timescales.

In soil environments, the interaction between aluminum, magnesium, and phosphate is complex. Long-term application of fertilizers like fused magnesium phosphate can alter soil pH and the availability of phosphorus. tandfonline.com A critical factor in acidic soils is the high affinity of aluminum for phosphorus. This interaction can lead to the formation of very stable and poorly soluble aluminum phosphate compounds, effectively sequestering the phosphate and making it less available. nih.gov This process suggests that in acidic weathering environments, the magnesium component may be preferentially leached, leaving behind more stable aluminum phosphate residues. mdpi.com

Interaction with Atmospheric Components (e.g., CO₂, H₂O)

The interaction of this compound with atmospheric components, primarily water (H₂O) and carbon dioxide (CO₂), is a key factor in determining its long-term durability. While specific kinetic studies on the hydrolysis and carbonation of a pure this compound compound are limited, research on magnesium phosphate cements (MPCs), which can contain aluminum-bearing additives, provides valuable insights.

Interaction with Water (Hydrolysis):

Magnesium phosphate-based materials can exhibit susceptibility to degradation in the presence of water, particularly under prolonged immersion or high-humidity conditions. The primary degradation mechanism is hydrolysis, where the phosphate matrix reacts with water, potentially leading to a loss of mechanical strength and dimensional stability. However, the incorporation of aluminum is known to enhance water resistance in these materials.

Studies on magnesium potassium phosphate cements (MKPCs) have shown that their stability is highly dependent on the relative humidity of the environment. While these cements demonstrate good volume stability, some expansion has been observed in high-humidity environments (99% RH), especially with lower magnesia-to-phosphate molar ratios. mdpi.com The presence of aluminum-containing hydrates, such as amorphous aluminum phosphate, can mitigate water-induced degradation by forming a more resilient and less soluble matrix.

Interaction with Carbon Dioxide (Carbonation):

Direct research on the reaction of this compound with atmospheric CO₂ is not extensively documented in non-biological contexts. However, the general behavior of related materials suggests that carbonation could be a potential long-term degradation pathway, particularly in porous structures where CO₂ can penetrate and react with the alkaline components of the material. The reaction of magnesium oxide, a common component in MPCs, with CO₂ is thermodynamically favorable, leading to the formation of magnesium carbonate. It is plausible that a similar reaction could occur with the magnesium component within a this compound matrix over extended periods, although the presence of the phosphate and aluminum components would influence the reaction kinetics.

Long-Term Performance in Diverse Environmental Conditions

The long-term performance of this compound is significantly influenced by environmental factors such as temperature, humidity, and pH.

Thermal Stability:

This compound-based materials generally exhibit high thermal stability. Studies on MPCs with alumina-bearing admixtures have demonstrated improved volume stability at elevated temperatures. researchgate.net When subjected to high temperatures, these cements undergo dehydration and phase transformations. For instance, magnesium potassium phosphate cement (MKPC) has been shown to be stable up to high temperatures, with the main crystalline phase, struvite-K (MgKPO₄·6H₂O), dehydrating at lower temperatures but recrystallizing at temperatures as high as 800°C. researchgate.net At even higher temperatures (around 1100°C), the material can transform into magnesium orthophosphate and aluminum orthophosphate, indicating a robust ceramic-like structure at extreme temperatures. researchgate.net

The following table summarizes the thermal behavior of a magnesium potassium phosphate cement, which provides an indication of the high-temperature stability that can be expected from this compound systems.

Temperature (°C)Observed Phase Transformation/Event in MKPC researchgate.net
< 400Dehydration of struvite-K (MgKPO₄·6H₂O) to poorly crystalline MgKPO₄
800Recrystallization of MgKPO₄
1100Formation of magnesium orthophosphate (Mg₃(PO₄)₂) and aluminum orthophosphate (AlPO₄)

Performance under Varying Humidity:

The long-term performance of magnesium phosphate-based materials under varying humidity levels is a critical consideration for their practical application. As mentioned earlier, high humidity can lead to some degree of expansion in MPCs. mdpi.com However, the incorporation of aluminum can improve the material's resistance to moisture. Research on MKPC mortars has shown that their volume stability over a year is highly dependent on the relative humidity of the storage conditions. mdpi.com

The table below illustrates the influence of relative humidity on the volume stability of MKPC mortars with different magnesia-to-phosphate (M/P) ratios over 365 days.

M/P RatioStorage ConditionMaximum Volume Change (%) mdpi.com
199% RH, 21°C+0.4 (Expansion)
399% RH, 21°CStable
152% RH, 21°CStable
352% RH, 21°CStable

Influence of pH:

The stability of this compound is also expected to be pH-dependent. In acidic environments, the phosphate component may be more susceptible to leaching. Conversely, in highly alkaline environments, the aluminum component could potentially form soluble aluminates. The optimal pH range for the stability of magnesium phosphate coatings has been investigated, with findings suggesting that temperature has a more significant impact on corrosion performance than pH. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel Synthesis Routes for Tailored Morphologies and Properties

The synthesis of magnesium aluminum phosphate (B84403) with controlled morphologies and properties is a critical area of ongoing research. Traditional methods such as sol-gel processes, hydrothermal methods, and wet chemical precipitation are being refined, and novel routes are being explored to achieve specific material characteristics.

One promising approach is the development of template-free methods for creating mesoporous structures. For instance, a method involving the thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor has been shown to produce mesoporous magnesium phosphate with a high surface area and a well-defined pore structure. This technique is controllable, reproducible, and has the potential to be extended to other mesoporous phosphates.

"Green synthesis" routes are also gaining significant attention. These methods utilize environmentally benign reagents and conditions. For example, the use of plant extracts, such as those from Aloe Vera, as chelating agents in microwave-assisted combustion methods has been explored for the synthesis of magnesium aluminates, a related class of materials. rsdjournal.org This approach can influence crystallite size and offers a promising pathway for the sustainable production of complex oxides. rsdjournal.org Similarly, phytates derived from somatic embryos have been used for the green synthesis of aluminum phosphate nanoplates, highlighting the potential of bioactive compounds in controlling nanoparticle formation. mdpi.com

Future research will likely focus on:

Hierarchical Pore Architectures: Developing synthesis strategies to create materials with multi-level porosity to enhance performance in catalysis and separation applications.

Crystal Engineering: Precisely controlling the crystal structure and composition to tune the acidic and basic sites, which is crucial for catalytic applications like alcohol dehydration.

Nanostructure Control: Fine-tuning the synthesis of nanostructured MgAlPO materials, such as nanoparticles and nanoplates, to leverage their unique size-dependent properties.

Synthesis RouteKey FeaturesPotential Advantages
Template-Free Mesoporous SynthesisThermal decomposition of precursors like struvite. rsc.orgHigh surface area, well-defined pores, avoids template removal steps. rsc.org
Microwave-Assisted Green SynthesisUtilizes plant extracts as chelating agents. rsdjournal.orgEnvironmentally friendly, potential for controlled crystallite size. rsdjournal.org
Hydrothermal/Solvothermal MethodsSynthesis in a closed system under elevated temperature and pressure.High crystallinity, control over particle size and morphology.

Exploration of Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the structure-property relationships in magnesium aluminum phosphate necessitates the use of advanced characterization techniques, particularly those that allow for in-situ and operando studies. These methods enable researchers to observe the material's behavior under realistic operating conditions, providing invaluable insights into reaction mechanisms, degradation pathways, and structural transformations.

Techniques such as in-situ X-ray diffraction (XRD) and spectroscopy can monitor crystalline phase changes and the local atomic environment during synthesis or catalytic reactions. For instance, in-situ XRD can be used to determine the ideal heat-treatment conditions for forming specific phases in mixed-metal systems. programmaster.org Scanning transmission X-ray microscopy (STXM) is another powerful tool for the in-situ characterization of colloidal particles in aqueous environments, providing element- and chemical-state-specific maps at high spatial resolution. nih.gov This can be crucial for understanding the interaction of MgAlPO particles in complex mixtures. nih.gov

Future research in this area will likely involve:

Correlative Microscopy and Spectroscopy: Combining multiple in-situ techniques to obtain a comprehensive understanding of the material's behavior across different length and time scales.

High-Resolution Imaging: Employing advanced electron microscopy techniques, such as cryogenic transmission electron microscopy (Cryo-TEM) and 4D-STEM, to visualize the atomic-scale structure of MgAlPO materials and their interfaces within composites. programmaster.org

Computational Modeling: Integrating experimental data from in-situ studies with theoretical calculations to develop predictive models for material performance.

Characterization TechniqueInformation ObtainedRelevance to MgAlPO
In-Situ X-ray Diffraction (XRD)Real-time changes in crystalline structure. programmaster.orgUnderstanding phase transformations during synthesis and catalysis.
Scanning Transmission X-ray Microscopy (STXM)Element- and chemical-state-specific mapping in aqueous environments. nih.govStudying colloidal behavior and interactions with other species. nih.gov
In-Situ Electron Backscatter Diffraction (EBSD)Microstructural evolution during deformation. researchgate.netCharacterizing mechanical properties of MgAlPO-containing composites. researchgate.net
X-ray Computed Tomography (XCT)3D morphology of internal structures. programmaster.orgNon-destructive analysis of composite materials. programmaster.org

Integration of this compound into Multi-Functional Composite Materials

The unique properties of this compound make it an attractive component for the development of multi-functional composite materials. By combining MgAlPO with other materials, it is possible to create composites with enhanced mechanical, thermal, and chemical properties for a variety of applications.

In the realm of biomedical materials, magnesium phosphate-based cements are being investigated as bone repair materials. mdpi.com Their biocompatibility and resorbability are key advantages. mdpi.com The integration of MgAlPO could further enhance the mechanical properties and control the degradation rate of these cements. Composites of magnesium with calcium phosphates, such as hydroxyapatite, are also being developed for implant surgery, leveraging the bioactivity of the phosphate components. scientific.netconsensus.appresearchgate.net

For high-temperature applications, phosphate ceramics, including those based on aluminum and magnesium phosphates, are being explored as matrices for composites. The incorporation of materials like multi-walled carbon nanotubes (MWCNTs) can enhance the mechanical and electrical properties of these ceramics. researchgate.net For instance, AZ91 magnesium matrix composites reinforced with aluminum silicate (B1173343) short fibers and using an aluminum phosphate binder have shown improved organization and smaller grain size compared to the matrix alone. researchgate.net

Future research directions in this area include:

Bioactive Composites: Developing MgAlPO-based composites with tailored porosity and degradation profiles for tissue engineering applications.

High-Performance Ceramics: Investigating the synergy between MgAlPO and various reinforcing agents (e.g., fibers, nanoparticles) to create lightweight, high-strength, and thermally stable composites for aerospace and automotive applications.

Functional Coatings: Exploring the use of MgAlPO in composite coatings to improve the corrosion resistance and biocompatibility of metallic implants, such as those made from magnesium alloys. bohrium.com

Sustainable Manufacturing and Circular Economy Principles in Production

The principles of sustainable manufacturing and the circular economy are becoming increasingly important in the chemical industry. For this compound, this involves considering the entire lifecycle of the material, from raw material extraction to end-of-life recycling and reuse.

Magnesium itself is considered an eco-friendly and sustainable metal due to its widespread natural occurrence and the potential for 100% recyclability. alliteinc.com Recycling magnesium alloys requires only about 5% of the energy needed for primary production. intlmag.org These principles can be extended to the production of MgAlPO.

In the context of phosphate, recovery from wastewater is a key aspect of the circular economy. mdpi.com Technologies are being developed to recover phosphorus and convert it into useful products, such as struvite (magnesium ammonium (B1175870) phosphate), which can then be used as a fertilizer or potentially as a precursor for MgAlPO synthesis. mdpi.comresearchgate.net This approach not only addresses the issue of water pollution from phosphates but also contributes to a more sustainable supply of this critical resource. mdpi.com

Future research in this domain will focus on:

Waste Valorization: Developing processes to utilize industrial byproducts and waste streams as raw materials for MgAlPO synthesis.

Energy-Efficient Synthesis: Optimizing synthesis routes to minimize energy consumption and greenhouse gas emissions. lightmetalage.com

Closed-Loop Recycling: Designing MgAlPO-containing products that are easier to disassemble and from which the constituent materials can be efficiently recovered and reused. thechemicalengineer.com

Fundamental Studies on New Phosphates with Related Cationic Architectures (e.g., Mixed-Metal Phosphates)

Expanding beyond the ternary Mg-Al-P system, fundamental studies on new phosphates with more complex cationic architectures are crucial for discovering novel materials with unique properties. The incorporation of additional metal cations into the phosphate framework can lead to synergistic effects and new functionalities.

Research into mixed-metal phosphates is an active area. For example, compounds with octahedral-pentahedral-tetrahedral (OPT) framework structures have been prepared with various metal combinations, such as iron-alumino-phosphates and nickel-gallo-phosphates. researchgate.net The presence of different metal ions in distinct coordination environments can influence the material's magnetic and catalytic properties. researchgate.net

The study of layered double hydroxides (LDHs) with mixed-metal compositions, such as MgAlFe-LDH, is also relevant. mdpi.com These materials have shown promise as adsorbents for phosphate removal from wastewater, and their cationic ratios can be tuned to optimize their performance. mdpi.com Furthermore, research on mixed metal phosphonates has demonstrated that varying the metal ions can influence structural dimensionality and proton conductivity. mdpi.com

Future research will likely explore:

High-Entropy Phosphates: Synthesizing and characterizing phosphate materials containing multiple principal metal cations in equimolar or near-equimolar ratios to explore novel properties arising from compositional complexity.

Structure-Directing Effects: Investigating the role of different metal cations in directing the formation of specific framework topologies and pore structures.

Synergistic Catalysis: Designing mixed-metal phosphate catalysts where the interplay between different metal centers leads to enhanced activity and selectivity in important chemical transformations.

Q & A

Q. How do spectroscopic techniques differentiate between amorphous and crystalline phases in this compound materials?

  • Methodological Approach: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P–O–Al/Mg vibrations at 1,000–1,200 cm⁻¹), while XRD distinguishes amorphous phases (broad humps) from crystalline phases (sharp peaks). For example, amorphous AlPO₄-MgO composites show broad FTIR bands, whereas crystalline monetite (CaHPO₄) or berlinite (AlPO₄) phases exhibit distinct XRD patterns .

Q. What standardized protocols exist for quantifying aluminum and magnesium content in phosphate-based materials?

  • Methodological Approach: Inductively coupled plasma optical emission spectroscopy (ICP-OES) is used after acid digestion (HCl/HNO₃). Lanthanum chloride is added to suppress matrix interference during Mg detection. Calibration curves are prepared using certified reference materials (e.g., NIST SRM 610) .

Advanced Research Questions

Q. How can this compound composites be optimized for fluoride adsorption, and what mechanistic models explain their performance?

  • Methodological Approach: Incorporating Al³⁺ into magnesium phosphate cement (MPC) enhances fluoride adsorption via ligand exchange and electrostatic attraction. Batch experiments (pH 5–7, 25°C) quantify adsorption capacity (e.g., 4.84 mg/g). Isotherm models (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) elucidate monolayer vs. multilayer adsorption. BET analysis reveals surface area (>50 m²/g) as a critical factor .

Q. What role do MgO additives play in modifying the hygroscopicity and curing kinetics of aluminum phosphate adhesives?

  • Methodological Approach: Adding 5 wt% MgO to AlPO₄ adhesives reduces curing temperature from 254°C to 161°C by accelerating crosslinking. Differential scanning calorimetry (DSC) monitors exothermic peaks during curing, while moisture uptake tests (25°C, 60% RH) show reduced weight gain (13.5% → 6.3%) due to denser microstructures observed via SEM .

Q. How do electrochemical properties of molten this compound electrolytes affect aluminum deposition feasibility?

  • Methodological Approach: Electrolysis of molten 5Na₂O·10Li₂O·6B₂O₃ with dissolved AlPO₄ (9.4 wt%) at 600–660°C shows no aluminum deposition due to carbon contamination from CO₂ absorption. Cyclic voltammetry and chronoamperometry reveal decomposition potentials (~1.40 V) and anode passivation. Platinum cathodes accumulate copper compounds, indicating redox side reactions .

Q. What computational models predict the mechanical behavior of this compound scaffolds in biomedical applications?

  • Methodological Approach: Finite element analysis (FEA) simulates stress distribution in β-TCP/AlPO₄ scaffolds with 50–70% porosity. Models correlate Young’s modulus (1–3 GPa) with pore geometry (gyroid vs. lattice). Experimental validation uses compression tests (ASTM D695) and micro-CT for pore connectivity .

Data Contradictions & Resolution

  • Contradiction : reports enhanced water resistance in Al-MPC composites, while notes instability in molten phosphate electrolytes.

    • Resolution: Water resistance in MPC relies on Al³⁺ crosslinking in solid matrices, whereas molten systems lack structural integrity, leading to CO₂-induced degradation. Contextualize material state (solid vs. liquid) when interpreting stability .
  • Contradiction : shows MgO reduces adhesive hygroscopicity, but links Mg²⁺ leaching to soil nutrient imbalances.

    • Resolution: In adhesives, MgO forms stable Mg–P–O networks, whereas in soil, ion exchange releases Mg²⁺. Application-specific environmental conditions dictate Mg mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.